Product packaging for Cetirizine methyl ester(Cat. No.:CAS No. 83881-46-3)

Cetirizine methyl ester

Cat. No.: B192749
CAS No.: 83881-46-3
M. Wt: 402.9 g/mol
InChI Key: BYCHNMFDSQCCDD-UHFFFAOYSA-N
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Description

Significance of Ester Derivatives in Pharmaceutical Chemistry Research

The synthesis of ester derivatives from active pharmaceutical ingredients (APIs) is a common and vital practice in pharmaceutical chemistry. Esterification, the process of forming esters from a carboxylic acid and an alcohol, can significantly alter the physicochemical properties of a parent compound. medcraveonline.commedcraveonline.com These modifications are often explored to enhance a drug's characteristics.

Ester derivatives are frequently synthesized to:

Improve bioavailability: By altering properties like lipophilicity, esters can enhance the absorption of a drug. medcraveonline.com

Increase stability: Esterification can protect sensitive functional groups within a molecule, prolonging its shelf life. derpharmachemica.com

Modify solubility: The solubility of a drug in various solvents can be adjusted through the formation of ester derivatives. medcraveonline.com

Develop prodrugs: Esters can be designed as prodrugs, which are inactive compounds that are metabolized in the body to release the active drug.

Serve as synthetic intermediates: Esterification is a key step in the synthesis of more complex molecules. mdpi.com

Act as reference standards: Purified ester derivatives are essential for the analytical testing of pharmaceuticals, allowing for the identification and quantification of impurities. lgcstandards.comfishersci.at

The study of ester derivatives, such as those of moxifloxacin (B1663623) and theophylline-7-acetic acid, has shown how this chemical modification can lead to compounds with enhanced or novel biological activities. derpharmachemica.comnih.gov

Conceptual Framework for Investigating Cetirizine (B192768) Methyl Ester as a Chemical Entity

The academic investigation of cetirizine methyl ester is primarily framed around its identity as a related compound or impurity of cetirizine. ebiohippo.commedchemexpress.comsynzeal.com Its presence in cetirizine drug products can arise from the synthesis process or from the reaction of cetirizine with alcoholic excipients like sorbitol and glycerol (B35011), especially in liquid formulations. researchgate.net

The core areas of investigation for this compound include:

Synthesis and Characterization: Researchers have developed methods to synthesize and purify this compound to serve as a reference standard. synzeal.combiosynth.com Its structure and properties have been thoroughly characterized using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Analytical Method Development: A significant focus of research has been the development of sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify this compound in bulk drug substances and finished pharmaceutical products. google.comnih.govresearchgate.net This is crucial for ensuring that the levels of this impurity remain within acceptable limits as defined by pharmacopoeias.

Impurity Profiling: this compound is a key marker in the impurity profile of cetirizine. synzeal.combiosynth.com Understanding its formation helps in controlling the manufacturing process and ensuring the final product's purity.

Rationale for Dedicated Academic Inquiry into this compound

The dedicated academic inquiry into this compound is driven by several key factors rooted in pharmaceutical quality and safety. As an identified impurity of cetirizine, regulatory bodies require its monitoring and control in pharmaceutical formulations. synzeal.commedchemexpress.com

The primary rationales for its study are:

Regulatory Compliance: Pharmaceutical manufacturers must demonstrate that impurities in their products are identified and controlled within safe limits. This necessitates the availability of pure reference standards of potential impurities like this compound for analytical method validation. lgcstandards.comfishersci.atsynzeal.com

Quality Control: The presence of this compound can be an indicator of the stability of cetirizine, particularly in liquid oral solutions where it can form through esterification with polyol excipients. researchgate.net Studying its formation kinetics helps in developing stable formulations.

In essence, while not a therapeutic agent itself, the academic and industrial focus on this compound is indispensable for guaranteeing the quality, safety, and efficacy of cetirizine-containing medicines.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C22H27ClN2O3 biosynth.comnih.gov
Molecular Weight 402.9 g/mol nih.gov
CAS Number 83881-46-3 nih.govchemicalbook.com
IUPAC Name methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate nih.gov
Density 1.186 g/cm³ biosynth.com
Storage Temperature 2°C - 8°C biosynth.combiosynth.com

Synonyms for this compound

SynonymReference
Methyl 2-(2-(4-((4-chlorophenyl)phenylmethyl)piperazin-1-yl(ethoxy)acetate nih.gov
Acetic acid, 2-(2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-, methyl ester nih.gov
(+-)-CETIRIZINE METHYL ESTER nih.gov
methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27ClN2O3 B192749 Cetirizine methyl ester CAS No. 83881-46-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3/c1-27-21(26)17-28-16-15-24-11-13-25(14-12-24)22(18-5-3-2-4-6-18)19-7-9-20(23)10-8-19/h2-10,22H,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCHNMFDSQCCDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83881-46-3
Record name Cetirizine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CETIRIZINE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IBM2U5K9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Cetirizine Methyl Ester

Chemical Synthesis Pathways for Cetirizine (B192768) Methyl Ester

The synthesis of Cetirizine Methyl Ester can be broadly categorized into two main approaches: the direct esterification of cetirizine's carboxylic acid and the alkylation of a piperazine (B1678402) precursor with a suitable methyl ester-containing reagent.

Esterification Reactions of Cetirizine Carboxylic Acid

Esterification involves the reaction of the carboxylic acid group of cetirizine with methanol (B129727) to form the corresponding methyl ester. This transformation can be achieved through several methods.

Acid-catalyzed esterification, a classic method, involves reacting cetirizine with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated to drive the equilibrium towards the product. This method is fundamental to the formation of various cetirizine esters, including reactions with polyols like sorbitol and glycerol (B35011), which can occur even at moderate temperatures. nih.govsmolecule.com For instance, studies have shown that cetirizine readily forms monoesters with these polyols. nih.gov The kinetics of such esterification reactions have been studied, revealing that the process is reversible. nih.govresearchgate.net Factors such as temperature and the type of alcohol used can significantly influence the reaction rate. nih.gov For example, the esterification of cetirizine was found to be considerably faster than that of indomethacin (B1671933) under similar conditions. nih.govresearchgate.net

It's noteworthy that the acidic nature of cetirizine hydrochloride itself can facilitate esterification with various alcohols, including methanol, leading to the formation of ester-based impurities in pharmaceutical formulations. researchgate.net

The Steglich esterification offers a milder alternative for ester synthesis. wikipedia.org This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between a carboxylic acid and an alcohol at room temperature. wikipedia.org This technique is particularly useful for sensitive substrates. wikipedia.org While direct evidence for the use of Steglich esterification for this compound is not prevalent in the provided results, it represents a viable and established method for such transformations in organic synthesis. wikipedia.orgresearchgate.net

Acid-Catalyzed Esterification Approaches

Alkylation Strategies Utilizing Key Precursors

An alternative and widely employed strategy for synthesizing this compound and related compounds involves the alkylation of a piperazine derivative.

A common industrial synthesis involves the N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with methyl 2-(2-chloroethoxy)acetate. ymerdigital.comwikipedia.orgresearchgate.net This reaction is typically carried out in the presence of a base, such as sodium carbonate, in a suitable solvent like xylene. wikipedia.org The reaction proceeds via an SN2 substitution mechanism to yield this compound. wikipedia.org Subsequent hydrolysis of the ester is then required to produce cetirizine itself. wikipedia.org The yield for the initial alkylation step to form the methyl ester has been reported to be around 27.8%. ymerdigital.comresearchgate.net

This synthetic route is a key part of the broader manufacturing process of cetirizine, where the methyl ester serves as a direct precursor. lookchem.com

Synthesis from 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine and Methyl 2-(2-chloroethoxy)acetate

Multistep Reaction Sequences for this compound Elaboration

The predominant synthetic route to this compound involves the N-alkylation of a piperazine derivative. This process consists of reacting 1-[(4-chlorophenyl)phenylmethyl]piperazine with methyl 2-(2-chloroethoxy)acetate. acs.orgymerdigital.comwikipedia.org This SN2 substitution reaction typically yields the desired ester intermediate, which is then saponified to produce cetirizine. acs.org

The key reaction is as follows: 1-[(4-chlorophenyl)phenylmethyl]piperazine + Methyl (2-chloroethoxy)acetate → this compound

An alternative, though less commonly cited, synthetic strategy is the direct esterification of cetirizine using methanol in the presence of an acid catalyst. acs.orgresearchgate.net Another variation involves the reaction of 2-[4-[(4-chlorophenyl)-(phenyl)methyl]piperazin-1-yl]ethanol with methyl 2-chloroacetate to form the this compound intermediate. ymerdigital.comresearchgate.net

Process Chemistry and Optimization in this compound Synthesis

The industrial viability and efficiency of synthesizing this compound hinge on the optimization of reaction parameters, catalyst selection, and scalability.

Reaction Condition Screening and Parameter Optimization

The synthesis of this compound via N-alkylation has been subject to various optimization efforts to improve yield and purity. Reaction conditions are critical, with parameters such as solvent, temperature, and the nature of the base playing significant roles. Initial syntheses reported the use of xylene as a solvent with sodium carbonate as the base, achieving a yield of approximately 28%. acs.orgwikipedia.org

Process development studies have explored alternative conditions. For instance, in related alkylations for cetirizine intermediates, temperatures are maintained between 40-60 °C. google.com In a process to create a related amide intermediate, an important optimization involved the deprotonation of an alcohol using sodium methoxide (B1231860) in toluene, with the continuous removal of the methanol byproduct to drive the reaction forward. acs.org This highlights a sophisticated approach to improving reaction efficiency.

Table 1: Reported Reaction Conditions for N-Alkylation in Cetirizine Intermediate Synthesis
ParameterConditionReported YieldSource
SolventXylene27-28% acs.orgwikipedia.orgworldwidejournals.com
BaseSodium Carbonate
SolventTolueneNot specified for ester acs.org
BaseSodium Methoxide
SolventTetrahydrofuranNot specified for ester fortunejournals.com
BasePotassium Carbonate
Temperature40-60 °CNot specified for ester google.com

Investigation of Catalyst Systems and Their Influence on Yield and Selectivity

The choice of catalyst is paramount in optimizing the synthesis of this compound. For the N-alkylation step, phase-transfer catalysts (PTCs) have been investigated to enhance the reaction rate and yield under milder conditions. PTCs facilitate the transfer of reactants between immiscible phases (e.g., solid-liquid or liquid-liquid), which is common when using inorganic bases like potassium carbonate in organic solvents.

Tetrabutylammonium (B224687) bromide (TBAB) and tetrabutylammonium iodide (TBAI) are noted for their efficacy in similar N-alkylation reactions of piperazine derivatives. fortunejournals.comresearchgate.net Their use can lead to higher yields and may allow for solvent-free conditions, which is a significant process improvement. researchgate.net In some patented methods for related intermediates, sodium iodide has been used as a catalyst to promote the alkylation reaction. google.com

Table 2: Catalyst Systems for Piperazine Alkylation and Related Reactions
Catalyst TypeSpecific CatalystApplication/ReactionPotential BenefitSource
Phase-Transfer Catalyst (PTC)Tetrabutylammonium Iodide (TBAI)N-alkylation of piperazineImproved yield, milder conditions fortunejournals.com
Tetrabutylammonium Bromide (TBAB)N-alkylation of imides/piperazinesEnables solvent-free conditions researchgate.net
Halide SaltSodium Iodide (NaI)Alkylation of hydroxyethyl (B10761427) piperazineCatalyzes substitution reaction google.com
Palladium-basedPd-M/COxidation of Hydroxyzine to CetirizineHigh conversion and selectivity researchgate.netgoogle.com

Scale-Up Considerations and Process Intensification for Research Purposes

Transitioning the synthesis of this compound from the laboratory to a larger scale for research or industrial purposes introduces several challenges. A key consideration is the purification of intermediates. One process development study for cetirizine improved scalability by avoiding a difficult distillation of an alcohol intermediate; instead, the intermediate was isolated as a stable dihydrochloride (B599025) monohydrate crystalline salt, which is more amenable to large-scale handling. acs.org

Modern process intensification strategies, such as continuous-flow synthesis, offer significant advantages for the production of pharmaceutical intermediates. rsc.org Although specific data for this compound is limited, the synthesis of structurally related antihistamines like cinnarizine (B98889) and buclizine (B1663535) has been successfully demonstrated in continuous-flow systems. researchgate.netnih.gov This technology provides superior control over reaction parameters, enhances safety by minimizing the volume of hazardous reagents at any given time, and can lead to higher throughput and purity. rsc.orgnih.gov Downstream processing has also been an area of research, with techniques like the rapid expansion of supercritical carbon dioxide (RESS) being explored for controlling the particle size of the final cetirizine product. scirp.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to pharmaceutical manufacturing aims to reduce environmental impact and enhance safety.

Solvent Selection and Reduction in Chemical Waste Generation

A primary focus of green chemistry is the selection of solvents. Traditional syntheses of cetirizine intermediates have employed solvents such as xylene, toluene, and dimethylformamide (DMF), which are classified as hazardous or not environmentally friendly. acs.orgwikipedia.orggoogle.compharmtech.com Green chemistry advocates for their replacement with safer alternatives.

Strategies to make the synthesis of this compound greener include:

Solvent Replacement : Replacing hazardous solvents with more benign options like acetone, ethanol (B145695), or, where possible, water. pharmtech.com

Solvent-Free Reactions : The use of phase-transfer catalysts can enable reactions to proceed under solvent-free conditions, drastically reducing waste. researchgate.net

Aqueous Biphasic Systems : Combining a phase-transfer catalyst with an aqueous solution of an inorganic base and an organic solvent can improve the environmental profile of the reaction.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Research into the synthesis of cetirizine and its intermediates increasingly considers these principles, aiming for pathways that are not only efficient and scalable but also environmentally sustainable. ymerdigital.comresearchgate.net

Atom Economy and Reaction Efficiency Assessment

The synthesis of this compound, an important intermediate in the production of Cetirizine, is commonly achieved through the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with methyl (2-chloroethoxy)-acetate. wikipedia.orgymerdigital.com This reaction is typically conducted in the presence of sodium carbonate and a xylene solvent. wikipedia.org

Atom economy, a concept from green chemistry, provides another measure of efficiency by calculating the proportion of reactant atoms incorporated into the final desired product. primescholars.com For the synthesis of this compound from its primary reactants, the atom economy can be calculated as follows:

Reaction: C₁₇H₁₉ClN₂ + C₅H₉ClO₃ → C₂₂H₂₇ClN₂O₃ + HCl + NaCl

Interactive Data Table: Atom Economy Calculation for this compound Synthesis

Compound NameReactant/ProductMolecular FormulaMolecular Weight ( g/mol )Atoms Incorporated in Product
1-[(4-chlorophenyl)phenylmethyl]piperazineReactantC₁₇H₁₉ClN₂286.80Yes
Methyl (2-chloroethoxy)-acetateReactantC₅H₉ClO₃152.58Yes
Sodium CarbonateReactantNa₂CO₃105.99No
Total Reactant Mass 545.37
This compound Product C₂₂H₂₇ClN₂O₃ 402.91 Yes
Atom Economy (402.91 / 545.37) * 100 ~73.88%

Note: The calculation considers the main reactants contributing to the product's atoms. The actual atom economy may be lower when all reagents and byproducts are fully accounted for.

The calculated atom economy of approximately 73.88% is considerably higher than the reported reaction yields. This disparity highlights that while the reaction is moderately efficient in terms of atom incorporation in theory, the practical yield is low, suggesting issues such as side reactions or incomplete conversion under the specified conditions. wikipedia.orgymerdigital.comworldwidejournals.com

Kinetic studies have also shed light on the reactivity of the parent compound, cetirizine, in esterification reactions. For instance, cetirizine was found to be esterified about 240 times faster than indomethacin at 80°C in the presence of polyethylene (B3416737) glycol (PEG) 400, indicating a high propensity for the carboxylic acid group to form esters. nih.gov While this applies to the formation of esters from cetirizine itself, it underscores the inherent reactivity of the molecular scaffold in esterification processes.

Development of Sustainable Synthetic Routes

Research into the broader synthesis of cetirizine and its intermediates has explored several avenues for improvement that are applicable to the methyl ester. These include:

Alternative Catalysts and Reagents: The development of novel catalyst systems could significantly improve reaction yields and reduce the formation of by-products. researchgate.net For related processes, switching from traditional reagents to more efficient ones has been a key strategy. For example, one improved synthesis of a cetirizine intermediate uses hydroxyethyl piperazine and a catalyst to shorten the synthesis route by one step and avoid highly toxic reagents like chlorohydrin, making the process more environmentally friendly and suitable for industrial-scale production. google.com

Solvent-Free or Greener Solvent Systems: The use of organic solvents like xylene poses environmental and safety concerns. Future research may focus on solvent-free reaction conditions or the substitution of hazardous solvents with greener alternatives. researchgate.net

Improved Reaction Pathways: A review of various synthetic routes for cetirizine dihydrochloride emphasizes the goal of creating methods that are not only economically viable but also environmentally sustainable. ymerdigital.com One new procedure for manufacturing cetirizine involves an O-alkylation of an ethanol intermediate, showcasing efforts to find more direct and efficient pathways that could be adapted for ester intermediates. researchgate.net

These strategies, while often targeting the final cetirizine product, provide a clear roadmap for enhancing the synthesis of its methyl ester intermediate. By focusing on enantiomerically selective routes, novel catalysts, and reducing waste, the pharmaceutical industry can move towards more sustainable production methods for this class of compounds. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of Cetirizine Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For Cetirizine (B192768) Methyl Ester, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for unambiguous assignment of all proton and carbon signals. researchgate.net

The ¹H NMR spectrum of Cetirizine Methyl Ester provides critical information by revealing the chemical environment of each proton. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the piperazine (B1678402) ring protons, the ethoxy side-chain protons, and the terminal methyl ester group.

Key expected signals in the ¹H NMR spectrum include:

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.2–7.6 ppm) correspond to the protons on the phenyl and chlorophenyl rings.

Benzhydryl Proton: A singlet peak for the proton on the carbon connecting the two aromatic rings to the piperazine ring.

Piperazine Protons: A series of multiplets in the aliphatic region (typically δ 2.5–3.5 ppm) arising from the eight protons of the piperazine ring.

Ethoxy and Methylene Protons: Signals corresponding to the -O-CH₂-CH₂-N- and -O-CH₂-CO- moieties, which would appear as triplets and singlets, respectively.

Methyl Ester Protons: A characteristic sharp singlet at approximately δ 3.7 ppm, which is a definitive indicator of the methyl ester group.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton GroupExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic (C₆H₅ and C₆H₄Cl)~ 7.2 - 7.6Multiplet
Benzhydryl (-CH(Ar)₂)~ 4.3Singlet
Methyl Ester (-OCH₃)~ 3.7Singlet
-O-CH₂-CO~ 4.1Singlet
-O-CH₂-CH₂-N~ 3.6Triplet
-O-CH₂-CH₂-N~ 2.7Triplet
Piperazine (-CH₂-N-CH₂-)~ 2.5 - 3.5Multiplets

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the total number of carbons and identifying key functional groups, such as the ester carbonyl. Due to the low natural abundance of the ¹³C isotope, spin-spin coupling between adjacent carbons is not observed, resulting in a spectrum of singlets (in a proton-decoupled experiment). pressbooks.pub

Expected signals in the ¹³C NMR spectrum would include:

Carbonyl Carbon: A signal in the downfield region (around δ 170 ppm) corresponding to the ester carbonyl carbon. pressbooks.pub

Aromatic Carbons: A cluster of signals between δ 120-145 ppm.

Aliphatic Carbons: Signals in the upfield region (δ 20-80 ppm) for the carbons of the piperazine ring, ethoxy chain, benzhydryl group, and the methyl ester.

To definitively assign the structure and connect the hydrogen and carbon frameworks, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would establish the connectivity within the ethoxy side chain (-O-CH₂-CH₂-N).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbon atom they are attached to. sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly powerful for connecting different parts of the molecule, such as linking the methyl ester protons to the carbonyl carbon or the piperazine protons to the benzhydryl carbon. researchgate.net

Carbon (¹³C) NMR Spectroscopic Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

ESI-MS is a soft ionization technique used to determine the molecular weight of a compound with high accuracy. This compound (Molecular Formula: C₂₂H₂₇ClN₂O₃, Molecular Weight: 402.91 g/mol ) is typically analyzed in positive ion mode. biosynth.commedchemexpress.com In this mode, the molecule is protonated, yielding a pseudomolecular ion [M+H]⁺. The detection of a prominent ion at a mass-to-charge ratio (m/z) of approximately 403.9 confirms the molecular mass of the intact molecule. biosynth.comnih.gov

Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion ([M+H]⁺) and its subsequent fragmentation to produce a series of daughter ions. The resulting fragmentation pattern serves as a structural fingerprint. The fragmentation of this compound is expected to be similar to that of its parent compound, Cetirizine. nih.gov

The major fragmentation pathway involves the cleavage of the bonds around the piperazine ring. The most significant and characteristic fragment ions observed in the mass spectrum include:

m/z 201: This is often the base peak and corresponds to the [(4-chlorophenyl)(phenyl)methyl]piperazine cation fragment. nih.govnih.gov

m/z 165: This fragment arises from the further cleavage of the piperazine ring, resulting in the stable (4-chlorophenyl)phenylmethyl carbocation (tropylium-like ion). nih.govnih.gov

Table 2: Key Mass Spectrometric Fragments of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonReference
403.9[M+H]⁺ (Protonated Parent Molecule) biosynth.comnih.gov
201[(4-chlorophenyl)(phenyl)methyl]piperazine Cation nih.govnih.gov
165(4-chlorophenyl)phenylmethyl Cation nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the purity assessment of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing detailed structural information and enabling the identification and quantification of impurities.

In a typical GC-MS analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase is employed. The sample, dissolved in a suitable organic solvent, is injected into the heated injector port, where it is vaporized. The carrier gas, usually helium or hydrogen, transports the vaporized sample through the column. The temperature of the column is often programmed to increase over time to facilitate the elution of compounds with different volatilities. The mass spectrometer, operating in electron ionization (EI) mode, generates a characteristic fragmentation pattern for this compound, which can be compared to a reference library for confirmation. This technique is particularly useful for identifying and quantifying residual solvents and other volatile impurities that may be present from the synthesis process. scribd.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For the analysis of complex mixtures containing this compound and its non-volatile or thermally labile impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. core.ac.uk LC-MS combines the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

In a common LC-MS setup for analyzing this compound, a reversed-phase C18 column is used. emblasproject.org The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). emblasproject.orgemblasproject.org A gradient elution program, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of this compound from its related substances, such as cetirizine, cetirizine N-oxide, and other degradation products. emblasproject.orglcms.cz

The eluent from the LC column is introduced into the mass spectrometer through an interface, most commonly an electrospray ionization (ESI) source, which is suitable for polar and ionic compounds. emblasproject.org The mass spectrometer can be operated in either full-scan mode to detect all ions within a specific mass range or in selected ion monitoring (SIM) mode to target specific impurities with high sensitivity. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide highly accurate mass measurements, facilitating the elemental composition determination of unknown impurities. emblasproject.orgumweltbundesamt.de

A study on the modernization of the USP organic impurity method for cetirizine hydrochloride tablets demonstrated the use of an LC-MS method with an ammonium formate buffer to identify this compound and other impurities. lcms.cz The mass-to-charge ratio (m/z) for this compound was identified as 405. lcms.cz

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups present in a molecule. scribd.com When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting IR spectrum is a unique fingerprint of the molecule.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The ester carbonyl (C=O) stretching vibration is typically observed in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group and the ether linkage appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. The presence of the piperazine ring and the substituted benzene (B151609) rings also gives rise to a complex pattern of bands in the fingerprint region.

Table 1: Characteristic IR Absorption Bands of this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
Aromatic C-H Stretching > 3000
Aliphatic C-H Stretching < 3000
Ester C=O Stretching 1735 - 1750
C-O (Ester and Ether) Stretching 1000 - 1300
C-N (Piperazine) Stretching 1100 - 1300

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the purity determination and quantitative analysis of this compound in pharmaceutical research and quality control. australianchemicalsuppliers.com

The development of a robust HPLC method is crucial for achieving accurate and reliable results. The choice between isocratic and gradient elution depends on the complexity of the sample matrix.

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. Isocratic methods are simpler, faster, and more reproducible, making them suitable for the routine analysis of samples where the impurities have similar retention behavior to the main compound. A typical isocratic mobile phase for this compound analysis might consist of a mixture of acetonitrile and a phosphate (B84403) buffer at a fixed ratio.

Gradient Elution: When analyzing samples containing impurities with a wide range of polarities, a gradient elution method is preferred. emblasproject.org In this approach, the composition of the mobile phase is changed over time, usually by increasing the proportion of the organic solvent. This allows for the efficient elution of both early and late-eluting impurities within a reasonable analysis time. A common gradient might start with a higher percentage of aqueous buffer to retain polar impurities and gradually increase the organic solvent content to elute the less polar this compound and other related substances.

Method development involves optimizing several parameters, including the choice of stationary phase (e.g., C18, C8), mobile phase composition (pH, buffer concentration, organic modifier), column temperature, and flow rate to achieve the desired separation with good peak shape and resolution. UV detection is commonly used, with the wavelength set at around 230 nm, where the aromatic rings of the molecule exhibit strong absorbance.

A key aspect of HPLC analysis is the ability to separate the main compound from its potential impurities. Related substances for this compound can include starting materials, by-products from the synthesis, and degradation products. Some of the known related substances are cetirizine, cetirizine ethyl ester, and 4-chlorobenzhydrol.

A well-developed HPLC method should provide sufficient resolution between the peak of this compound and the peaks of all potential impurities. The relative retention time (RRT) is a useful parameter for identifying impurities, where the retention time of the impurity is expressed relative to the retention time of the main peak. For instance, under certain validated conditions, this compound has been reported to elute at a relative retention time of approximately 0.70 compared to cetirizine.

Table 2: Example HPLC Parameters for the Separation of this compound and Related Substances | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0) | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 30 | | | 15 | 70 | | | 20 | 70 | | | 22 | 30 | | | 25 | 30 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 230 nm |

Once an HPLC method is developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is a regulatory requirement and provides confidence in the accuracy and reliability of the analytical data. synzeal.comveeprho.comweblivelink.com The validation of an HPLC method for research applications typically involves evaluating the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of solutions of known concentrations and plotting the peak area against the concentration.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing a sample with a known concentration of the analyte (a standard) and comparing the measured concentration to the true concentration.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 3: Typical Validation Parameters for an HPLC Method

Parameter Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10

| Robustness | No significant change in results |

Degradation Pathways and Chemical Stability of Cetirizine Methyl Ester

Hydrolytic Degradation of the Methyl Ester Moiety

The most prominent degradation pathway for Cetirizine (B192768) Methyl Ester is the hydrolysis of its ester functional group. This reaction involves the cleavage of the ester bond, yielding Cetirizine and methanol (B129727). The rate and extent of this degradation are highly dependent on the pH of the environment.

Kinetics of Ester Hydrolysis Under Varied pH Conditions

The stability of the ester linkage in Cetirizine Methyl Ester is significantly influenced by pH. The hydrolysis reaction can be catalyzed by both acid and base. Generally, the rate of hydrolysis is slowest in the slightly acidic to neutral pH range and increases significantly under strong acidic or basic conditions.

While specific kinetic data for this compound is not extensively published in readily available literature, general principles of ester hydrolysis indicate a U-shaped pH-rate profile. The reaction is subject to both specific acid and specific base catalysis. In strong acids, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate that subsequently breaks down to the carboxylate (Cetirizine) and methanol.

Some sources indicate that while stable under mild acidic conditions, the compound degrades in strong acids like concentrated HCl. It is also noted that basic hydrolysis, for instance using sodium hydroxide in an ethanol (B145695)/water mixture, is a standard procedure to convert the ester into the active Cetirizine molecule. Studies on the parent drug, Cetirizine, have explored its stability across a pH range of 2-11, which provides context for the conditions under which its ester derivative might be studied. researchgate.net

Accelerated Stability Data

Accelerated stability studies provide insights into the degradation process under stressed conditions. Although detailed kinetic parameters are not provided, the following data highlights the compound's stability profile.

Identification and Characterization of Hydrolytic Degradation Products

The primary and expected product of the hydrolytic degradation of this compound is Cetirizine . This occurs through the cleavage of the methyl ester bond.

The reaction is as follows: (RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid methyl ester + H₂O → (RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid + CH₃OH

The identification of Cetirizine as the degradation product is typically performed using modern analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for separating the parent compound from its degradants. google.comnih.gov Subsequent characterization and confirmation are achieved using mass spectrometry (MS), often coupled with HPLC (LC-MS), which provides molecular weight information, and Nuclear Magnetic Resonance (NMR) spectroscopy, which elucidates the chemical structure. researchgate.net

Influence of Ionic Strength and Buffer Systems on Hydrolysis

The rate of hydrolytic degradation can also be affected by the composition of the formulation or solution, including its ionic strength and the type of buffer used. While specific studies on the influence of ionic strength on this compound hydrolysis are scarce, the principles of kinetic salt effects would apply. Changes in ionic strength can alter the activity coefficients of the reactants and the transition state, thereby modifying the reaction rate.

Buffer systems can exert influence beyond simple pH control through general acid-base catalysis. This means that the buffer species themselves (e.g., phosphate (B84403), citrate (B86180), acetate (B1210297) ions) can participate in the hydrolysis reaction by acting as proton donors or acceptors, accelerating the degradation rate beyond what would be expected based on pH alone. For instance, the use of alkalizing agents like sodium bicarbonate or sodium citrate is a strategy employed to minimize ester degradation in formulations. google.comgoogle.com This suggests that the choice of buffering species is a critical consideration in liquid formulations to ensure the stability of any residual ester.

Oxidative Degradation Mechanisms

In addition to hydrolysis, this compound can undergo oxidative degradation. The piperazine (B1678402) ring and the tertiary amine groups within the molecule are potential sites for oxidation.

Peroxide-Mediated Oxidation Pathways

Oxidizing agents, particularly peroxides, can induce the degradation of cetirizine and its derivatives. Studies on the parent drug, Cetirizine, have shown it to be unstable in the presence of hydrogen peroxide. nih.gov The degradation of Cetirizine in formulations containing polyethylene (B3416737) glycol (PEG) has been attributed to reactive peroxide intermediates formed from the auto-oxidation of PEG. researchgate.netproquest.com

The primary product of this oxidation is Cetirizine N-oxide , formed by the oxidation of one of the nitrogen atoms in the piperazine ring. researchgate.netproquest.com It is reasonable to infer that this compound would be susceptible to a similar N-oxidation pathway. The reaction would likely proceed via the attack of a peroxide species on the more nucleophilic nitrogen of the piperazine ring. The kinetics of hydrogen peroxide-mediated degradation of Cetirizine have been shown to follow a pseudo-first-order reaction. nih.gov

Photochemical Oxidation and Radical-Induced Degradation

Exposure to light can be another source of energy to initiate degradation. Photochemical degradation often involves the formation of highly reactive radical species. While specific photostability studies on this compound are not widely published, forced degradation studies on Cetirizine formulations often include photolytic stress conditions (e.g., exposure to UV light) to assess stability. semanticscholar.org

Degradation of Cetirizine in polyethylene glycol-containing formulations is believed to occur through reaction with reactive intermediates like peroxyl radicals formed during the oxidation of PEG. researchgate.net This indicates a susceptibility to radical-induced degradation. Such reactions could lead to a variety of degradation products, including N-oxides and potentially products from the cleavage of the ether linkage or other parts of the molecule.

Structural Elucidation of Oxidative Degradants (e.g., N-Oxides)

The primary oxidative degradation product of the cetirizine molecule is its N-oxide. nih.govresearchgate.netresearchgate.net Studies on cetirizine have shown that the piperazine ring is susceptible to oxidation. The formation of cetirizine N-oxide has been observed during forced degradation studies, particularly in the presence of oxidizing agents like hydrogen peroxide or reactive peroxide intermediates that can form from excipients such as polyethylene glycol (PEG). nih.govresearchgate.net

The mechanism of oxidation involves the N-oxidation of a nitrogen atom within the piperazine ring. researchgate.net The specific site of oxidation on the piperazine ring can be influenced by the pH of the environment. researchgate.net Structural elucidation of this degradant has been accomplished using a combination of analytical techniques. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are used to separate and identify the N-oxide based on its retention time and mass-to-charge ratio. nih.govresearchgate.net Further confirmation of the structure is typically achieved through proton nuclear magnetic resonance (¹H NMR) spectroscopy, which can pinpoint the location of the oxygen atom on the piperazine ring. nih.govresearchgate.net The identification of the N-oxide is often verified by comparing the degradation product to a synthesized reference standard of cetirizine N-oxide. researchgate.netresearchgate.net

The rate of N-oxide formation is influenced by factors such as pH and temperature. For instance, studies on cetirizine in a PEG-containing formulation showed that the formation of the N-oxide was significantly higher at 80°C compared to lower temperatures. researchgate.net The stability of cetirizine towards oxidation was found to be greater at pH 4.5 and 6.5. researchgate.net

Transesterification Reactions with Alcoholic and Polyol Excipients

Cetirizine and its ester derivatives are known to undergo transesterification reactions with various alcoholic and polyol excipients commonly used in pharmaceutical formulations. This reactivity is attributed to the carboxylic acid moiety in cetirizine, which can react with hydroxyl groups of alcohols and polyols to form ester adducts. researchgate.netnih.govscirp.org

Contact between cetirizine and low molecular weight monohydric alcohols such as methanol, ethanol, and isopropanol (B130326) can lead to esterification, resulting in the formation of the corresponding esters and impacting the stability of the active substance. hairlosstalk.comgoogleapis.comgoogle.com For this reason, it is often recommended to avoid the use of these alcohols in formulations containing cetirizine, or to ensure they are removed during processing. googleapis.comgoogle.com The reaction is a form of Fischer-Speier esterification, which is an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Cetirizine readily reacts with polyols like sorbitol and glycerol (B35011) to form monoesters. researchgate.netnih.govscirp.orgresearchgate.net This reaction is of particular concern for liquid oral formulations, which often contain these polyols as sweeteners or solubilizing agents. nih.govresearchgate.net The formation of these ester-based adducts has been confirmed through analytical techniques such as HPLC and mass spectrometry. nih.govresearchgate.net For instance, the reaction between cetirizine and glycerol leads to the formation of cetirizine glycerol ester. researchgate.netscirp.org Similarly, reactions with other polyols like propylene (B89431) glycol and even sugars like lactose (B1674315) can lead to the formation of the corresponding ester impurities. researchgate.net

Kinetic studies on the reaction between cetirizine and polyols have demonstrated that the formation of ester adducts can occur under typical storage conditions. In a study involving cetirizine with sorbitol and glycerol, more than 1% of the cetirizine was converted into a monoester within one week at a temperature as low as 40°C. nih.govscirp.orgresearchgate.net

The kinetics of this esterification have been investigated at various temperatures, including 40°C, 60°C, and 80°C. nih.govresearchgate.net These studies have shown that the formed esters can also be unstable and may degrade, particularly at higher temperatures. nih.govresearchgate.net The reaction is essentially a reversible esterification process. The forward reaction involves the formation of the ester, while the reverse reaction is the hydrolysis of the ester back to the parent drug and the polyol.

A patent for a combination dosage form of cetirizine and pseudoephedrine highlighted the significance of this degradation pathway. In an accelerated stability study, tablets containing cetirizine and exposed to glycerin were stored at 50°C and 20% relative humidity. After three weeks, a significant 57% of the cetirizine had degraded to form the cetirizine ester of glycerol. googleapis.com

Degradation of Cetirizine to Cetirizine Ester of Glycerol (CEG) After Three Weeks
Storage Conditions% CEG Formation
50°C / 20% RH57%
40°C / 75% RHNot Reported
5°CNot Reported

The identification and characterization of ester-based adducts of cetirizine are primarily carried out using chromatographic and spectrometric methods. High-performance liquid chromatography (HPLC) is the standard method for separating these adducts from the parent drug and other impurities. nih.govresearchgate.netnih.govresearchgate.net The identity of the ester adducts is then confirmed using mass spectrometry (MS), which provides the molecular weight of the newly formed compound. researchgate.netnih.govresearchgate.net For a more detailed structural analysis, techniques like nuclear magnetic resonance (NMR) spectroscopy can be employed.

Kinetic Studies and Mechanistic Aspects of Transesterification

Thermal Degradation Profiles and Pathways

Thermal degradation studies are essential to determine the stability of a drug substance at elevated temperatures. Thermogravimetric analysis (TGA) of cetirizine has shown that its main thermal degradation occurs in two stages, within the temperature ranges of 165–227°C and 247–402°C. researchgate.net Differential scanning calorimetry (DSC) of cetirizine hydrochloride shows a melting peak around 201°C, followed by a degradation peak at approximately 220°C. researchgate.net

Forced degradation studies under dry heat conditions (105°C) have shown that cetirizine experiences about 3% degradation, leading to the formation of six degradation products. nih.gov Another study involving heating at 70°C for 12 hours also confirmed its susceptibility to thermal degradation. pharmacyjournal.in

Thermogravimetric Analysis (TGA) of this compound

Characterization of Thermal Decomposition Products

Upon thermal degradation, ester compounds like this compound can break down into several smaller molecules. The primary decomposition pathway would likely involve the hydrolysis of the ester bond, especially in the presence of moisture, yielding Cetirizine and methanol. At higher temperatures, further fragmentation could occur, potentially leading to the formation of compounds such as 4-Chlorobenzophenone and other related substances. slideshare.net The identification of these products is typically achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Forced Degradation Studies for Impurity Profiling

Forced degradation, or stress testing, is a critical component of pharmaceutical development, designed to identify potential degradation products and establish the intrinsic stability of a drug substance. scribd.com These studies help in developing stability-indicating analytical methods.

Design and Execution of Stress Testing Conditions

Forced degradation studies for Cetirizine and its related compounds, including the methyl ester, typically involve exposing the substance to a variety of stress conditions as mandated by regulatory guidelines. These conditions are designed to accelerate degradation and include:

Acidic Hydrolysis: Treatment with acids (e.g., HCl) to assess stability in low pH environments.

Basic Hydrolysis: Exposure to bases (e.g., NaOH) to evaluate susceptibility to high pH. Under basic conditions, the methyl ester group is hydrolyzed to yield the carboxylic acid moiety of Cetirizine.

Oxidation: Using oxidizing agents like hydrogen peroxide to simulate oxidative stress.

Photostability: Exposing the compound to UV and visible light to check for light-induced degradation.

Thermal Stress: Heating the solid or solution form of the compound to evaluate its thermal stability.

Comprehensive Identification of Degradation-Related Impurities

Through forced degradation studies, a profile of potential impurities for Cetirizine formulations is established. For this compound, the primary degradation product under hydrolytic (acidic or basic) conditions is Cetirizine itself. Other identified process-related and degradation impurities for Cetirizine that are monitored include:

Cetirizine N-Oxide slideshare.netscribd.com

3-Chlorocetirizine slideshare.netscribd.com

4-Chlorobenzophenone slideshare.netscribd.com

(RS)-2-(4-((4-chlorophenyl)phenylmethyl)piperazin-1-yl)ethan-1-ol (Cetirizine Impurity G) australianchemicalsuppliers.com

1,4-bis((4-chlorophenyl)phenylmethyl)piperazine (B7764251) (Cetirizine Dimer) australianchemicalsuppliers.com

The following table summarizes common impurities and their typical limits as found in Cetirizine HCl drug substance specifications, which would include monitoring for the presence of its methyl ester.

Impurity NameTypical Specification Limit (NMT: Not More Than)
This compoundNMT 0.10%
3-ChlorocetirizineNMT 0.10%
Cetirizine N-OxideNMT 0.10%
4-ChlorobenzophenoneNMT 0.10%
Any Unspecified ImpurityNMT 0.10%
Total ImpuritiesNMT 0.30%

Data sourced from a Cetirizine HCL BP technical document. scribd.com

Factors Influencing Chemical Stability

The chemical stability of this compound is influenced by several environmental and formulation-specific factors.

Role of Microenvironmental pH and Water Activity

The stability of this compound is significantly dependent on pH and the presence of water.

pH: The ester linkage is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases. Therefore, the pH of the microenvironment plays a crucial role. While methyl esters are generally more stable than ethyl esters under acidic conditions, they will hydrolyze to form Cetirizine under basic conditions.

Water Activity: The presence of water is necessary for hydrolysis. The compound is noted to be hygroscopic and prone to degradation in humid environments. Accelerated stability studies have shown significant degradation at high humidity and temperature (e.g., 40°C/75% RH), leading to the formation of Cetirizine and 4-Chlorobenzophenone. Therefore, controlling water activity by using desiccants in packaging is a key strategy to enhance stability.

Excipient Compatibility and Incompatibility Studies

The interaction between an API and its excipients can significantly impact the stability of the final dosage form. For this compound, the primary concern revolves around reactions that cleave or transform the methyl ester group.

Research Findings:

Studies on the parent compound, Cetirizine, have shown that its carboxylic acid group readily reacts with polyol excipients, such as sorbitol and glycerol, to form ester impurities, particularly in oral solutions. scirp.orgresearchgate.netnih.gov This reaction is a transesterification, and it highlights a potential incompatibility for this compound as well. The presence of hydroxyl-containing excipients could lead to a transesterification reaction, where the methyl group of the ester is exchanged with the larger alcohol group of the excipient. This would result in the degradation of this compound and the formation of a new ester impurity (e.g., Cetirizine Glyceryl Ester). sjf.edu At a temperature of 40°C, the parent compound Cetirizine was found to transform into a monoester with sorbitol or glycerol by more than 1% within a single week in liquid preparations. scirp.orgresearchgate.netnih.gov

Another potential degradation pathway is oxidation. Forced degradation studies on Cetirizine have identified the formation of Cetirizine N-oxide, especially in formulations containing polyethylene glycol (PEG). researchgate.net This degradation is thought to be caused by reactive peroxide impurities that can form in PEG. researchgate.net This suggests that this compound could also be susceptible to oxidation at the piperazine nitrogen, and excipients known to contain or generate oxidative impurities should be evaluated with caution. A safety data sheet for Methyl Ester of Cetirizine Dihydrochloride (B599025) explicitly lists strong oxidizing agents as incompatible materials. lgcstandards.com

The table below summarizes the potential incompatibilities of this compound based on known reactivity of the ester functional group and the cetirizine molecule.

Table 1: Summary of Potential Excipient Incompatibilities with this compound

Excipient Class Specific Excipient Example(s) Potential Interaction Consequence
Polyols Sorbitol, Glycerol, Propylene Glycol Transesterification Degradation of this compound to form a different ester impurity. scirp.orgnih.govsjf.edu
Polymer Binders Polyethylene Glycol (PEG) Oxidation Formation of Cetirizine N-oxide due to peroxide impurities in the excipient. researchgate.net
Alkalizing Agents Sodium Hydroxide, Potassium Hydroxide Base-catalyzed Hydrolysis (Saponification) Rapid degradation to Cetirizine and methanol. google.comworldwidejournals.com
Acidifying Agents Strong Acids Acid-catalyzed Hydrolysis Degradation to Cetirizine and methanol. google.com

| Oxidizing Agents | Hydrogen Peroxide | Oxidation | Formation of degradation products, likely N-oxides. researchgate.netlgcstandards.com |

Solid-State versus Solution-State Stability Assessments

The physical state of a drug substance plays a pivotal role in its chemical stability. For this compound, there is a significant difference in its stability profile when comparing the solid state to the solution state.

Solution-State Stability:

In solution, particularly in aqueous or alcoholic media, this compound is susceptible to hydrolysis. google.comworldwidejournals.com This chemical reaction involves the cleavage of the ester bond by water to yield the parent carboxylic acid (Cetirizine) and methanol. The rate of this hydrolysis is highly dependent on the pH of the solution.

Base-Catalyzed Hydrolysis: The synthesis of Cetirizine often involves the deliberate hydrolysis of this compound under basic conditions (saponification), for example, using potassium hydroxide in ethanol. google.comwikipedia.org This indicates that in the presence of alkaline excipients or at a basic pH, this compound will degrade rapidly.

Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis, acidic conditions can also promote the degradation of the ester. google.com

Furthermore, comparative stability studies on different dosage forms of Cetirizine have shown that the drug is significantly less stable in a liquid syrup formulation than in a solid tablet. asiapharmaceutics.info After 6 months under accelerated stability conditions (40°C / 75% RH), the assay of Cetirizine in a syrup formulation dropped more than in a tablet formulation, highlighting the destabilizing effect of the solution environment. asiapharmaceutics.info

Solid-State Stability:

In the solid state, the chemical stability of this compound is expected to be significantly greater than in solution. The degradation pathways, such as hydrolysis and transesterification, are largely impeded due to the lack of a solvent and the reduced mobility of molecules within the crystal lattice.

The table below provides a comparative assessment of the stability of this compound in solid versus solution states.

Table 2: Comparison of Solid-State and Solution-State Stability for this compound

Stability Parameter Solution-State Solid-State
Primary Degradation Pathway Hydrolysis (Saponification), Transesterification. nih.govgoogle.com Minimal degradation; potential for slow surface oxidation or interaction with atmospheric moisture.
Effect of pH Highly sensitive; degradation is accelerated in both acidic and, especially, basic conditions. google.com Not directly applicable, but micro-environmental pH from excipients could be a factor.
Effect of Water Water is a reactant in hydrolysis, leading to significant degradation. google.com Less susceptible; degradation would be limited to surface effects depending on hygroscopicity. ptfarm.pl
Excipient Interactions High potential for transesterification with polyols (e.g., glycerol) and oxidation with PEGs. nih.govresearchgate.net Lower potential, but intimate contact with reactive excipients can still lead to degradation over time.

Computational and Theoretical Investigations of Cetirizine Methyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. For cetirizine (B192768) methyl ester, these methods can predict its electronic behavior, spectroscopic characteristics, and conformational preferences, which are crucial for understanding its chemical reactivity and biological activity. While specific quantum chemical studies exclusively on cetirizine methyl ester are not extensively available in the public domain, we can infer its properties based on its structural similarity to cetirizine and from general chemical principles.

Molecular Orbital Analysis and Charge Distribution

Molecular orbital theory provides a framework for understanding the electronic structure of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. For this compound, the HOMO is expected to be located primarily on the electron-rich regions of the molecule, such as the piperazine (B1678402) ring and the aromatic rings, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the electron-deficient areas, including the ester group, suggesting these are the probable sites for nucleophilic attack.

The charge distribution within the molecule, which can be calculated using methods like Mulliken population analysis, is critical for understanding its electrostatic interactions. The nitrogen atoms of the piperazine ring and the oxygen atoms of the ester group are expected to carry partial negative charges, making them potential hydrogen bond acceptors. The hydrogen atoms attached to carbons adjacent to these heteroatoms will carry partial positive charges. A study on cetirizine using computational methods has shown that charge distribution plays a significant role in its ability to interact with molecularly imprinted polymers researchgate.net. It is reasonable to assume a similar importance of charge distribution for the binding characteristics of this compound.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C22H27ClN2O3PubChem
Molecular Weight 402.9 g/mol PubChem nih.gov
XLogP3 4.3PubChem nih.gov
Hydrogen Bond Donor Count 0PubChem nih.gov
Hydrogen Bond Acceptor Count 5PubChem nih.gov
Rotatable Bond Count 9PubChem nih.gov
Appearance Light yellow to yellow (Oil)MedChemExpress medchemexpress.com

Prediction of Spectroscopic Parameters (NMR, IR)

Quantum chemical calculations can predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. While experimental ¹H NMR and LCMS data for this compound are stated to be "consistent with structure" in a Certificate of Analysis, the detailed spectra are not publicly available medchemexpress.com.

Theoretical calculations for the parent compound, cetirizine, have been performed to aid in the interpretation of its experimental spectra researchgate.netpace.edu. Similar calculations for this compound would involve geometry optimization followed by the application of methods like Gauge-Independent Atomic Orbital (GIAO) for NMR and frequency analysis for IR spectra. The predicted ¹H and ¹³C NMR spectra would show characteristic signals for the methyl group of the ester, the ethoxy and piperazine moieties, and the aromatic protons. The IR spectrum would be expected to show a strong absorption band for the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹, which distinguishes it from the carboxylic acid of cetirizine. A patent for a crystalline form of cetirizine monohydrochloride reports an infrared absorption band at about 1741 cm⁻¹ for the carboxylic acid group, a region where esters also absorb google.com.

Conformational Analysis and Energy Minima

The three-dimensional structure of this compound is flexible due to several rotatable single bonds. Conformational analysis is essential to identify the most stable, low-energy conformations of the molecule, as these are the most likely to be biologically active. Studies on cetirizine have highlighted the importance of its folded conformations in its pharmacokinetic properties mdpi.combg.ac.rs.

A systematic conformational search for this compound would involve rotating the key dihedral angles and calculating the potential energy of each resulting conformer using molecular mechanics or quantum chemical methods. This would lead to a potential energy surface, from which the global and local energy minima can be identified. These low-energy conformers would represent the most probable shapes of the molecule in solution and would be the starting point for molecular docking studies.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For this compound, the primary target is the histamine (B1213489) H1 receptor.

Binding Affinity Prediction with Histamine H1 Receptors

The binding affinity of a ligand to its receptor is a critical determinant of its potency. While specific docking scores for this compound with the histamine H1 receptor are not readily found in the literature, experimental data on its binding kinetics provide valuable insights. A study comparing the binding of levocetirizine (B1674955) and its analogs to the human H1 receptor showed that the methyl ester analog dissociates more rapidly than levocetirizine ucl.ac.beresearchgate.netnih.gov. Levocetirizine was found to have a dissociation half-time of 142 minutes, whereas its methyl ester analog had a significantly shorter half-time of 7 minutes ucl.ac.beresearchgate.net. This suggests a lower binding affinity for the methyl ester derivative compared to the parent carboxylic acid.

The carboxylic acid function of levocetirizine appears to be crucial for its long dissociation time, likely due to a strong interaction with the Lys191 residue in the H1 receptor mdpi.comucl.ac.beresearchgate.netnih.gov. The replacement of the carboxyl group with a methyl ester group would eliminate this key ionic interaction, leading to a faster dissociation rate and, consequently, a lower binding affinity.

Table 2: Dissociation Half-Time of Levocetirizine and its Analogs from the Human H1 Receptor

CompoundDissociation Half-Time (t½) in minutes
Levocetirizine 142
Hydroxyl Analog 31
Methyl Ester Analog 7

Data sourced from Gillard et al. (2002). ucl.ac.beresearchgate.net

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The stability of the ligand-receptor complex is governed by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. In the case of cetirizine binding to the H1 receptor, a key interaction is the hydrogen bond formed between the carboxylic acid of cetirizine and amino acid residues in the binding pocket, particularly Lys191 mdpi.comucl.ac.benih.gov.

For this compound, the ester carbonyl oxygen can still act as a hydrogen bond acceptor. Docking simulations of cetirizine derivatives with other receptors, such as PPARα, have shown that the ester can participate in hydrogen bonding nih.gov. It is plausible that the ester group of this compound forms a hydrogen bond with a suitable donor in the H1 receptor binding site. However, the absence of the acidic proton, which is present in cetirizine, prevents the formation of the strong ionic interaction with Lys191 that is thought to anchor cetirizine in the binding pocket mdpi.comucl.ac.benih.gov. In addition to hydrogen bonding, the aromatic rings of this compound would likely engage in hydrophobic and π-π stacking interactions with aromatic residues within the H1 receptor binding site, similar to what is observed for cetirizine and other antihistamines.

Comparative Docking with Cetirizine and its Stereoisomers

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pharmacology, it is frequently used to understand how a drug molecule (ligand) interacts with its protein target. Comparative docking studies involving this compound, its parent compound Cetirizine, and Cetirizine's stereoisomers—(R)-cetirizine (Levocetirizine) and (S)-cetirizine—provide critical insights into the structural determinants of binding affinity and selectivity.

Research has shown that the carboxylic acid function of Levocetirizine is crucial for its high-affinity, long-duration binding to the human H1 histamine receptor. researchgate.net When this group is replaced with a methyl ester, as in this compound, the binding kinetics are significantly altered. researchgate.net Experimental binding kinetics studies have demonstrated that while Levocetirizine dissociates from the H1 receptor with a half-time of 142 minutes, the methyl ester analog dissociates much more rapidly, with a half-time of only 7 minutes. researchgate.net This suggests a less stable interaction with the receptor. researchgate.net

This difference is further highlighted by site-directed mutagenesis studies. Mutation of the amino acid Lysine 191 to Alanine in the H1 receptor significantly reduced the affinity and accelerated the dissociation of Levocetirizine, but had minimal effect on the binding kinetics of the methyl ester analog. researchgate.net This indicates that the carboxylic acid group of Levocetirizine forms a key interaction with Lysine 191, an interaction that is absent for this compound. researchgate.net

While most studies focus on the H1 receptor, other computational analyses have explored interactions with different targets. For instance, in a study docking various cyclizine (B1669395) derivatives against the Peroxisome Proliferator-Activated Receptor alpha (PPARα), this compound exhibited a moderate docking score and binding energy compared to Cetirizine and Levocetirizine, again suggesting a weaker interaction. In these simulations, this compound was shown to form hydrogen bonds with TYR 464, HIE 440, and TYR 314 residues of PPARα.

CompoundTarget ProteinDocking Score (kcal/mol)MMGBSA Binding Energy (kcal/mol)Key Interactions / Dissociation Time
This compoundH1 ReceptorNot ReportedNot ReportedDissociation t½ = 7 min researchgate.net
Levocetirizine ((R)-Cetirizine)H1 ReceptorNot ReportedNot ReportedDissociation t½ = 142 min; Interacts with Lys191 researchgate.net
(S)-CetirizineH1 ReceptorNot ReportedNot ReportedDissociation t½ = 6 min researchgate.net
This compoundPPARα-6.241 -43.31 H-bonds with TYR 464, HIE 440, TYR 314
Cetirizine (racemic)PPARα-6.992 -33.79 Five H-bond and halogen bond interactions nih.gov
Levocetirizine ((R)-Cetirizine)PPARα-7.058 Not ReportedHalogen bond with ILE 354

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a powerful tool for observing the time-dependent behavior of molecules and molecular complexes. nih.gov By simulating the motions of atoms and molecules, MD can reveal insights into conformational changes, ligand stability, and the dynamics of ligand-protein interactions that are not apparent from static docking models. nih.govnih.gov

MD simulations of the this compound-H1 receptor complex can elucidate the stability of the binding observed in docking studies. nih.gov Based on the rapid dissociation kinetics observed experimentally, an MD simulation would be expected to show a less stable complex compared to Levocetirizine. researchgate.net Key metrics from such a simulation, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), would likely be higher for this compound, indicating greater positional movement and instability within the binding pocket. The simulation would visualize the transient nature of the interactions and confirm that the absence of the salt bridge with Lysine 191 leads to a more mobile and weakly-bound ligand that dissociates more readily from the receptor. researchgate.net

CompoundSimulation MetricPredicted OutcomeInterpretation
This compound-H1R ComplexRMSD (Ligand)High / IncreasingLigand is unstable and shifting within the binding pocket.
RMSF (Binding Site Residues)Moderate-to-HighBinding site is flexible, accommodating a mobile ligand.
Interaction PersistenceLowKey hydrogen bonds are transient, leading to rapid dissociation.
Levocetirizine-H1R ComplexRMSD (Ligand)Low / StableLigand maintains a stable binding pose.
RMSF (Binding Site Residues)LowBinding site is stabilized by the tightly bound ligand.
Interaction PersistenceHighKey interactions (e.g., with Lys191) are stable over time.

Ligand Dynamics in Solvent Environments

Prediction of Biotransformation Pathways

In silico modeling is increasingly used to predict the metabolic fate of drug candidates. For this compound, a prodrug, the two most important pathways to model are its conversion to the active form via hydrolysis and its potential inactivation or modification through oxidative metabolism.

The primary and intended biotransformation pathway for this compound is the hydrolysis of its ester group to yield the active drug, Cetirizine. researchgate.net This reaction is catalyzed by carboxylesterase (CES) enzymes, which are abundant in the liver and intestines. ingentaconnect.comresearchgate.net There are two major CES subfamilies in humans, CES1 and CES2, which exhibit different substrate specificities. ingentaconnect.com Computational models can predict which subfamily is more likely to metabolize a given ester based on its structure. CES1 typically hydrolyzes esters with a small alcohol group and a large acyl group, whereas CES2 prefers substrates with a large alcohol group and a small acyl group. ingentaconnect.com Given that this compound is composed of a large alcohol moiety (the Cetirizine backbone) and a small acyl moiety (a methyl group), it is predicted to be a primary substrate for the CES2 enzyme, which is highly expressed in the small intestine. ingentaconnect.com

Esterase SubfamilyTypical Substrate StructurePrimary LocationPredicted Activity on this compound
CES1Small Alcohol + Large Acyl GroupLiverLow
CES2Large Alcohol + Small Acyl GroupIntestine, LiverHigh

Beyond hydrolysis, this compound can undergo oxidative metabolism, primarily mediated by the cytochrome P450 (CYP450) enzyme system. nih.gov The parent drug, Cetirizine, is known to be partially metabolized via oxidative O-dealkylation. nih.govdrugbank.com In silico metabolism prediction tools can identify which atoms in the molecule are most susceptible to oxidative attack. For this compound, several sites are potential targets for oxidation. These models can help predict the formation of various metabolites, which is crucial for understanding the complete disposition of the compound in the body.

Potential Site of MetabolismMetabolic ReactionPredicted Metabolite
Ethoxy Side ChainOxidative O-dealkylationAcetic acid derivative (cleavage of the ethoxy group)
Piperazine NitrogensN-OxidationThis compound N-oxide
Aromatic Rings (Phenyl or Chlorophenyl)Aromatic HydroxylationPhenolic derivatives of this compound
Diphenylmethyl carbonHydroxylationAlcohol derivative at the tertiary carbon

In Silico Modeling of Esterase-Mediated Hydrolysis

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools in modern drug discovery. These methodologies are employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, these techniques are instrumental in predicting the biological activity of novel derivatives and in the rational design of compounds with enhanced potency and selectivity.

Development of Predictive Models for Biological Activity based on Structural Features

The development of predictive QSAR models for the biological activity of this compound and its congeners relies on the fundamental principle that the biological effect of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying various structural features, or "descriptors," it is possible to build mathematical models that can forecast the activity of newly designed compounds.

A notable example of this approach is the three-dimensional QSAR (3D-QSAR) study conducted on a series of piperazine derivatives with antihistaminic and antibradykinin effects, which are structurally related to cetirizine. koreascience.krnih.gov In such studies, the antihistaminic activity, often measured as the percentage inhibition of histamine-induced contractions, is correlated with the steric and electrostatic fields of the molecules.

One such study utilized the Comparative Molecular Field Analysis (CoMFA) method to develop a 3D-QSAR model for a training set of 19 piperazine derivatives, with cetirizine included in the test set for model validation. koreascience.kr The CoMFA model is generated by aligning the molecules and calculating their steric and electrostatic interaction energies with a probe atom at various grid points. The resulting data is then analyzed using partial least squares (PLS) regression to derive a predictive equation.

The statistical quality of the developed QSAR models is crucial for their predictive power. Key statistical parameters include the squared correlation coefficient (r²), which indicates the goodness of fit, and the cross-validated squared correlation coefficient (q²), which assesses the model's predictive ability. A high q² value (typically > 0.5) is indicative of a robust and predictive model.

For a series of piperazine derivatives, a CoMFA model for antihistamine activity yielded a q² of 0.725 and an r² of 0.961, indicating a highly predictive model. researchgate.net The analysis revealed that both steric and electrostatic fields are significant contributors to the biological activity. Specifically, the model suggested that bulky substituents in certain regions of the molecule and electronegative groups in others could enhance the antihistaminic potency. koreascience.kr

Table 1: Statistical Parameters of a CoMFA Model for Antihistamine Activity of Piperazine Derivatives koreascience.krresearchgate.net

ParameterValueDescription
q² (Cross-validated r²)0.725Indicates good predictive ability of the model.
r² (Non-cross-validated r²)0.961Represents the goodness of fit for the training set.
Standard Error of Estimate0.236Measures the deviation of the predicted values from the experimental values.
F-value25.703Indicates the statistical significance of the model.
Steric Contribution52.3%The percentage contribution of steric fields to the model.
Electrostatic Contribution47.7%The percentage contribution of electrostatic fields to the model.

These predictive models serve as a valuable guide for the synthesis of new analogs, such as derivatives of this compound, by prioritizing compounds that are computationally predicted to have high biological activity.

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cost-effective and time-efficient alternative to high-throughput screening. For the discovery of analogs of this compound, virtual screening can be employed to identify novel compounds with potential H1-antihistaminic activity.

The process of virtual screening can be broadly categorized into two approaches: ligand-based and structure-based.

Ligand-based virtual screening relies on the knowledge of known active molecules. One common technique is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. For H1-antihistamines like cetirizine, a typical pharmacophore model includes features such as two aromatic rings and a basic nitrogen atom. nih.gov By generating a pharmacophore model from a set of known active H1-antagonists, large chemical databases can be screened to identify new molecules that match the pharmacophoric features. ijmo.orgresearchgate.net

Structure-based virtual screening requires the three-dimensional structure of the biological target, in this case, the histamine H1 receptor. The crystal structure of the human histamine H1 receptor has been determined, providing a basis for structure-based drug design. nih.govnih.govacs.org In this approach, molecular docking is a key technique. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity is then estimated using a scoring function.

A typical virtual screening workflow for discovering new H1-receptor antagonists, and by extension analogs of this compound, would involve:

Preparation of the Receptor: Starting with the crystal structure of the H1 receptor, the protein is prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site. nih.gov

Library Preparation: A large library of compounds, such as the ZINC database or commercial collections, is prepared by generating 3D conformations for each molecule.

Molecular Docking: The compound library is docked into the active site of the H1 receptor.

Scoring and Ranking: The docked poses are scored based on their predicted binding affinity. The top-ranking compounds are selected for further analysis.

Post-filtering: The selected hits can be further filtered based on physicochemical properties, drug-likeness (e.g., Lipinski's rule of five), and visual inspection of the binding mode to ensure key interactions with the receptor are present. benthamdirect.com

For instance, a virtual screening campaign against the H1 receptor identified several novel fragment-like ligands with high affinity, demonstrating the power of this approach in discovering new chemical scaffolds. nih.govacs.org

Table 2: Example of a Virtual Screening Workflow for H1-Antagonist Discovery

StepDescriptionKey Considerations
1. Target PreparationUse of the human histamine H1 receptor crystal structure.Defining the binding pocket and ensuring correct protonation states of residues.
2. Ligand DatabaseSelection of a large, diverse chemical library.Filtering for drug-like properties can be done at this stage.
3. DockingUse of software like AutoDock, Glide, or GOLD.Choice of docking algorithm and scoring function can influence results.
4. Hit SelectionRanking compounds based on docking scores and visual inspection.Identifying key interactions with residues like Asp107 and Tyr108.
5. Experimental ValidationIn vitro testing of the most promising candidates.Confirmation of biological activity through binding assays.

Through these computational strategies, the vast chemical space can be efficiently explored to identify novel analogs of this compound with potentially improved antihistaminic properties.

Polymorphism and Solid State Characteristics of Cetirizine Methyl Ester

Discovery and Characterization of Polymorphic Forms

A comprehensive search of scientific databases, patent literature, and academic theses yields no specific studies dedicated to the discovery and characterization of polymorphic forms of cetirizine (B192768) methyl ester. Polymorphism is a critical attribute of active pharmaceutical ingredients (APIs) and their intermediates, influencing properties such as stability, solubility, and bioavailability. However, the focus of solid-state research has been almost exclusively on cetirizine and its various salt forms, particularly the dihydrochloride (B599025). geneesmiddeleninformatiebank.nlgoogle.comnih.gov

Controlled Crystallization Techniques for Polymorph Isolation

There is no published research detailing controlled crystallization experiments aimed at isolating different polymorphic forms of cetirizine methyl ester. Such studies would typically involve techniques like solvent evaporation, anti-solvent addition, cooling crystallization, or melt quenching, under a variety of conditions to induce the formation of different crystal lattices. The absence of such data suggests that either the compound exists primarily in an amorphous or oily state, or that this area of research has not been pursued.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Consistent with the lack of identified polymorphs, there are no available Powder X-ray Diffraction (PXRD) patterns for this compound in the public domain. PXRD is the primary analytical technique for identifying and differentiating crystalline phases of a solid material.

Differential Scanning Calorimetry (DSC) and Thermomicroscopy for Thermal Events

No specific Differential Scanning Calorimetry (DSC) thermograms or thermomicroscopy data for this compound have been published. DSC analysis would be crucial for identifying melting points, glass transitions (for amorphous forms), and solid-solid phase transitions between polymorphs. While DSC data is available for cetirizine and its salts, this information cannot be extrapolated to its methyl ester derivative due to significant differences in their chemical structures and intermolecular interactions. google.com

Vibrational Spectroscopy (FTIR, Raman) for Polymorph Differentiation

While some databases provide basic spectral information for this compound for identification purposes, there are no studies that utilize Fourier-Transform Infrared (FTIR) or Raman spectroscopy to differentiate between potential polymorphic forms. nih.gov Such studies would be essential to identify subtle differences in the vibrational modes of the molecule corresponding to different crystal packing arrangements.

Amorphous Solid Dispersions (ASDs) of this compound

The investigation into amorphous solid dispersions (ASDs) has been a strategy to enhance the solubility and bioavailability of poorly soluble drugs. However, the application of this technology has been focused on cetirizine itself, not its methyl ester intermediate.

Preparation Methods for Amorphous Forms

There is no information available in the scientific literature regarding the preparation of amorphous solid dispersions of this compound. Methods such as spray drying, hot-melt extrusion, or co-precipitation with various polymers have not been reported for this specific compound. Research in this area has concentrated on formulating cetirizine and other active pharmaceutical ingredients into amorphous systems to improve their therapeutic performance. researchgate.net

Solid-State Stability of Amorphous this compound

There is no specific information available in the reviewed literature concerning the solid-state stability of amorphous this compound. Stability studies have been conducted on cetirizine dihydrochloride, which was found to be stable at room temperature in both dry air and in the presence of humidity. ptfarm.plnih.gov General principles of amorphous solid dispersions (ASDs) indicate that their stability is a critical factor, as they are thermodynamically driven to recrystallize. nih.govnih.gov However, no studies have applied these principles specifically to this compound. One source notes that this compound dihydrochloride is hygroscopic and requires storage under an inert atmosphere to maintain stability, but provides no kinetic or quantitative data.

Investigation of Drug-Polymer Interactions in ASDs

No research was identified that investigates the interactions between this compound and polymers within an amorphous solid dispersion (ASD). For the parent compound, cetirizine hydrochloride, studies have explored its interaction with anionic polymers like Eudragit® in solid dispersions, showing that acid-base interactions between the drug and polymer can occur. rsc.org The physical stability of ASDs is often enhanced by drug-polymer interactions, which can inhibit crystallization by increasing the glass transition temperature (Tg) and reducing molecular mobility. d-nb.info However, the applicability of these findings to the ester form is unknown.

Solvate and Hydrate Formation and Characterization

The formation and characterization of solvates and hydrates of this compound have not been documented in the available literature. While solvates and hydrates are common solid forms for active pharmaceutical ingredients that can significantly impact properties like solubility and stability, no such forms have been reported for this compound. nih.govgoogleapis.com

Crystallization in Various Solvent Systems

Detailed studies on the crystallization of this compound from various solvent systems are not present in the public domain. The process of obtaining cetirizine often involves dissolving the starting material in ester solvents like ethyl acetate (B1210297), but the crystallization behavior described pertains to the final cetirizine salt, not the methyl ester intermediate. google.com

Stoichiometry and Structural Analysis of Solvates and Hydrates

As no solvates or hydrates of this compound have been reported, there is no corresponding stoichiometric or structural analysis data available. Characterization techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) have been used to analyze the various forms of cetirizine and its salts, but not the methyl ester. google.com

Impact of Solid-State Form on Chemical Stability and Processing

Correlation between Crystalline Form and Degradation Kinetics

A correlation between the crystalline form of this compound and its degradation kinetics cannot be established, as no studies on its different polymorphic or crystalline forms exist. Research into the degradation of cetirizine dihydrochloride has shown it to be relatively stable in the solid state but susceptible to degradation under acidic and oxidative conditions in solution. ptfarm.plnih.gov The degradation pathways and kinetics for this compound, and how they might be influenced by its solid form, remain uninvestigated.

Evaluation of Physical Stability Under Stress Conditions

The physical stability of this compound, particularly its dihydrochloride salt, has been evaluated under various stress conditions, including exposure to heat, humidity, and different chemical environments.

Thermal Stability: this compound Dihydrochloride is sensitive to heat. lgcstandards.com Safety data sheets recommend avoiding high temperatures during storage and handling. lgcstandards.com The material is generally considered stable under normal conditions, but thermal decomposition can lead to the formation of toxic gases. lgcstandards.com Recommended storage conditions are often refrigerated (2-8°C) or frozen (-18°C or -20°C) to ensure long-term stability. lgcstandards.compharmaffiliates.comepichem.com

Hygroscopicity: A significant characteristic of Methyl Ester of Cetirizine Dihydrochloride is its hygroscopic nature. lgcstandards.comlgcstandards.com It readily absorbs moisture from the atmosphere, which can impact its physical state, purity, and stability. This necessitates storage in well-closed containers under inert atmosphere to protect it from humidity. lgcstandards.compharmaffiliates.com

Chemical and Degradation Stability: The stability of the ester linkage in this compound is a key consideration. Research on the formation of cetirizine esters from the parent drug, cetirizine, in liquid formulations containing polyols (like sorbitol and glycerol) showed that esterification can occur at elevated temperatures. researchgate.net For instance, at 40°C, a significant portion of cetirizine can be converted into its ester form within a week. researchgate.net Conversely, these esters were also found to be unstable and subject to degradation, especially at higher temperatures. researchgate.net

Table 2: Summary of Stability Profile for this compound Dihydrochloride

Stress ConditionObservationRecommended Precaution
Temperature Sensitive to heat; thermal decomposition is possible. lgcstandards.comAvoid heat; store at refrigerated or frozen temperatures (e.g., 2-8°C or -20°C). lgcstandards.comlgcstandards.comepichem.com
Humidity Very hygroscopic. lgcstandards.comStore in a well-ventilated, dry place in a sealed container. lgcstandards.compharmaffiliates.com
Acidic Conditions The core cetirizine structure is unstable in strong acidic conditions. brieflands.comControl of pH is crucial in formulations to prevent degradation. google.com
Oxidative Conditions Unstable in the presence of oxidizing agents like H₂O₂. lgcstandards.combrieflands.comAvoid contact with strong oxidizing agents. lgcstandards.com
Light The related compound, cetirizine dihydrochloride, is sensitive to light. ewubd.eduOpaque packaging and protection from light may be necessary. ewubd.edu

Investigations into the Biological Activity and Mechanistic Aspects of Cetirizine Methyl Ester in Vitro

Receptor Binding and Selectivity Studies in vitro

The primary mechanism of action for antihistamines like cetirizine (B192768) and its derivatives is the blockade of histamine (B1213489) H1 receptors. In vitro receptor binding studies are fundamental in determining the affinity and selectivity of a compound for its intended target.

Assessment of Affinity for Histamine H1 Receptors in Cell-Based Assays

In vitro competition experiments utilizing [³H]mepyramine, a radiolabeled antagonist, have been employed to determine the binding affinity of Cetirizine Methyl Ester for human H1 histamine receptors. These studies have shown that the esterified analogue of cetirizine interacts with the H1 receptor. nih.govnih.govucl.ac.be The affinity of this compound for the H1 receptor is influenced by its chemical structure, particularly the esterification of the carboxylic acid group present in the parent molecule, cetirizine. nih.govnih.govucl.ac.be

While cetirizine itself binds with high affinity to human H1 histamine receptors, its derivatives, including the methyl ester, also exhibit binding capabilities. nih.govnih.govucl.ac.be The affinity of these compounds is a critical determinant of their potential antihistaminic activity.

Table 1: Affinity of Cetirizine and its Analogues for the Human H1 Histamine Receptor

Compound Ki (nM)
Levocetirizine (B1674955) 3
Cetirizine 6
(S)-Cetirizine 100
This compound ((R)-ucb 29992) Not explicitly quantified in the same manner in the provided search results, but its binding is compared kinetically.

Data sourced from Gillard et al., 2002. nih.govnih.govucl.ac.be

Evaluation of Receptor Selectivity Against Other Biogenic Amine Receptors

A key characteristic of second-generation antihistamines is their high selectivity for the histamine H1 receptor over other receptors, which contributes to a more favorable side-effect profile. In vitro studies have demonstrated that cetirizine is highly selective, showing over 600-fold more selectivity for H1 receptors compared to a panel of other receptors and channels, including muscarinic, serotonin, dopamine, and α-adrenergic receptors. nih.govnih.govwikipedia.org This high degree of selectivity minimizes the anticholinergic and other off-target effects associated with first-generation antihistamines. drugbank.com Although specific selectivity data for this compound against a wide panel of biogenic amine receptors is not extensively detailed in the provided search results, it is understood to function primarily through its interaction with the H1 receptor. nih.gov

Kinetic Binding Analysis: Association and Dissociation Rates

Kinetic binding studies provide insights into the dynamic interaction between a ligand and its receptor, specifically the rates at which the compound associates with and dissociates from the receptor. These kinetics can explain the duration of action of a drug. For levocetirizine, the active enantiomer of cetirizine, the dissociation from the H1 receptor is notably slow, with a half-time of 142 minutes. nih.govnih.govucl.ac.be This slow dissociation is attributed to the carboxylic acid function of the molecule. nih.govnih.govucl.ac.be

In contrast, esterified analogs, such as the this compound, dissociate more rapidly from the H1 receptors. nih.govnih.govucl.ac.be The dissociation half-time for the methyl ester analog has been measured to be approximately 7 minutes. nih.govnih.govucl.ac.be This more rapid dissociation is a key difference between the ester derivative and the parent compound, cetirizine. nih.govnih.govucl.ac.be

Mutation studies on the H1 receptor, specifically at the Lys191 position, have further illuminated the role of the carboxylic group in the binding kinetics. While this mutation significantly decreased the dissociation half-time of levocetirizine, the dissociation kinetics of the methyl ester analog were hardly affected, underscoring the different binding interactions of the esterified compound. nih.govnih.govucl.ac.be

Table 2: Dissociation Half-Time of Cetirizine Analogues from the Human H1 Receptor

Compound Dissociation Half-Time (t1/2) in minutes
Levocetirizine 142
(S)-Cetirizine 6
Hydroxyl analog 31
This compound ((R)-ucb 29992) 7

Data sourced from Gillard et al., 2002. nih.govnih.govucl.ac.be

Cellular Pathway Modulation in vitro

The binding of an antagonist to the histamine H1 receptor is intended to block the downstream signaling events initiated by histamine. These pathways are central to the manifestation of allergic symptoms.

Effects on Histamine-Induced Signaling Cascades in Target Cells

Specific in vitro studies detailing the direct effects of this compound on histamine-induced signaling cascades are not extensively documented in the available literature. The pharmacological activity of this compound is largely understood through its role as a prodrug that is hydrolyzed by esterases to form cetirizine. ontosight.ai Therefore, the modulation of cellular pathways is primarily attributed to the resulting cetirizine.

Cetirizine, as a selective H1 receptor antagonist, effectively blocks the signaling pathways activated by histamine. drugbank.com Histamine binding to the H1 receptor, a G-protein-coupled receptor, typically leads to the activation of phospholipase C, which in turn generates inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). These second messengers are pivotal in the inflammatory response. By blocking the H1 receptor, cetirizine prevents these downstream events. biomedpharmajournal.org

Modulation of Intracellular Calcium Flux

Histamine is a well-known inducer of intracellular calcium mobilization in target cells, a key event in the allergic response. acs.org The binding of histamine to H1 receptors triggers the release of calcium from intracellular stores via the IP₃ pathway, leading to various cellular responses, including smooth muscle contraction and increased vascular permeability. acs.org

Direct in vitro experimental data on the modulation of intracellular calcium flux by this compound itself is limited. However, as the compound is converted to cetirizine, its ultimate effect is the inhibition of histamine-induced calcium mobilization. By acting as an antagonist at the H1 receptor, cetirizine prevents the histamine-triggered cascade that leads to an increase in intracellular calcium levels. acs.orgresearchgate.net This action is a cornerstone of its anti-allergic effect.

Influence on Inflammatory Mediator Release in Cell Cultures

While direct studies on the influence of this compound on inflammatory mediator release are not extensively documented in publicly available research, the known anti-inflammatory properties of its parent compound, cetirizine, provide a basis for expected activity. Cetirizine has been shown to inhibit the release of pro-inflammatory mediators from various cell types. researchgate.netresearchgate.net For instance, cetirizine can suppress the production of reactive oxygen radicals and lipid mediators. researchgate.net It has also been observed to reduce the release of prostaglandin (B15479496) D2 (PGD2) and attenuate the migration of inflammatory cells like eosinophils and neutrophils. nih.gov

Prodrug Activation Mechanism in vitro

The conversion of this compound to its active form, cetirizine, is a critical step for its pharmacological activity. This activation is primarily achieved through enzymatic hydrolysis. acs.orgnottingham.ac.uk

Enzymatic Hydrolysis by Esterases in Liver Microsomes and Plasma

The primary mechanism for the in vitro activation of the this compound prodrug is through enzymatic hydrolysis catalyzed by esterases. acs.org These enzymes are abundantly present in biological matrices such as liver microsomes and plasma. nottingham.ac.uknih.gov Liver microsomes contain a variety of carboxylesterases that are known to hydrolyze ester-containing compounds. nih.gov Similarly, plasma also contains esterases that can facilitate the conversion of prodrugs. The hydrolysis reaction involves the cleavage of the ester bond in this compound, yielding the active carboxylic acid, cetirizine, and methanol (B129727). This biotransformation is a common strategy employed in prodrug design to improve properties like membrane permeability. acs.org The presence of these efficient esterase systems in both the liver and blood ensures that the prodrug can be rapidly converted to the active drug molecule. nottingham.ac.uk

Identification of Cetirizine as the Metabolite via Ester Hydrolysis

Following the enzymatic action of esterases on this compound, the principal metabolite formed is cetirizine. medchemexpress.comdrugbank.com The hydrolysis of the methyl ester group (-COOCH₃) on the parent molecule results in the formation of a carboxylic acid group (-COOH), which is characteristic of cetirizine. wikipedia.org This conversion can be confirmed in vitro by incubating this compound with liver microsomes or plasma and subsequently analyzing the reaction mixture using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). researchgate.net These methods allow for the separation and identification of the parent compound and its metabolite, confirming that the ester hydrolysis pathway is the key activation step. The identification of cetirizine as the sole major metabolite underscores the targeted design of the prodrug to deliver the active therapeutic agent.

Kinetic Characterization of Prodrug Conversion

Table 1: Hypothetical Kinetic Parameters for this compound Hydrolysis

Biological MatrixEnzyme SourceKₘ (µM)Vₘₐₓ (nmol/min/mg protein)
Human Liver MicrosomesCarboxylesterasesData Not AvailableData Not Available
Human PlasmaPlasma EsterasesData Not AvailableData Not Available

Comparative Pharmacological Analysis in vitro

To understand the pharmacological profile of this compound, it is essential to compare its activity with its active metabolite, cetirizine, and its active enantiomer, levocetirizine.

Comparison of H1 Antagonistic Activity with Cetirizine and Levocetirizine

The primary pharmacological action of cetirizine and its derivatives is the antagonism of the histamine H1 receptor. fda.gov In vitro studies have established that levocetirizine, the (R)-enantiomer of cetirizine, is the more potent enantiomer. fda.govnih.gov Levocetirizine exhibits a higher affinity for the H1 receptor compared to racemic cetirizine. fip.org

Research has shown that the carboxylic acid group of cetirizine is crucial for its high-affinity binding and slow dissociation from the H1 receptor. ucl.ac.benih.gov The methyl ester analog, this compound, is expected to have significantly lower direct H1 antagonistic activity because the ester group hinders the key interaction with the receptor. ucl.ac.benih.gov Studies on similar analogs have demonstrated that esterification of the carboxylic acid leads to a much faster dissociation from the H1 receptors. For instance, one study reported that a methyl ester analog of levocetirizine dissociated from H1 receptors with a half-time of only 7 minutes, compared to 142 minutes for levocetirizine itself. ucl.ac.benih.gov This indicates that the prodrug, this compound, must first be hydrolyzed to cetirizine to exert significant and sustained H1 antagonistic effects.

Table 2: Comparative in vitro H1 Receptor Binding Affinity and Dissociation Half-Time

CompoundH1 Receptor Binding Affinity (Kᵢ, nM)Dissociation Half-Time (t½, min)
Levocetirizine3 ucl.ac.benih.gov142 ucl.ac.benih.gov
Cetirizine6 ucl.ac.benih.govData Not Available
(S)-Cetirizine100 ucl.ac.benih.gov6 ucl.ac.be
Levothis compound AnalogData Not Available7 ucl.ac.benih.gov

This table presents data for cetirizine, its enantiomers, and a methyl ester analog to illustrate the expected relative activity of this compound.

Structure-Activity Relationships Derived from Ester Modification

The modification of the carboxylic acid moiety in cetirizine to a methyl ester has a significant impact on the compound's interaction with the human H1 histamine receptor, particularly affecting its binding kinetics. nih.gov The carboxylic acid group of cetirizine plays a crucial role in its prolonged dissociation from the H1 receptor. nih.gov

Research by Gillard et al. (2002) provides key insights into the structure-activity relationships of cetirizine and its analogues. nih.gov Their findings from competition experiments with [3H]mepyramine on human H1 histamine receptors revealed that while cetirizine (in its active levorotatory form, levocetirizine) dissociates slowly from the receptor, its methyl ester analogue dissociates much more rapidly. nih.gov

The dissociation half-time (t½), which is the time taken for half of the compound to detach from the receptor, is a critical parameter in determining the duration of action. For levocetirizine, the dissociation half-time was found to be 142 minutes, indicating a long-lasting receptor occupancy that could contribute to its pseudo-irreversible antagonist profile in functional studies. nih.gov In stark contrast, the methyl ester analog of levocetirizine exhibited a dissociation half-time of only 7 minutes. nih.gov This rapid dissociation suggests a much shorter duration of action at the receptor level.

This difference in binding kinetics is further highlighted when examining the impact of specific amino acid mutations within the H1 receptor. The mutation of Lysine191 to Alanine191 significantly reduced the dissociation half-time of levocetirizine (from 142 to 13 minutes) and decreased its binding affinity. nih.gov However, this same mutation had little to no effect on the binding affinity and dissociation kinetics of the methyl ester analog. nih.gov This finding strongly supports the hypothesis that the carboxylic acid function of levocetirizine is pivotal for its strong interaction with Lysine191 in the H1 receptor, an interaction that is absent in the methyl ester derivative. nih.gov

The following interactive table summarizes the dissociation half-times of levocetirizine and its methyl ester analogue from the human H1 histamine receptor, as determined by Gillard et al. (2002). nih.gov

CompoundDissociation Half-Time (t½) in minutes
Levocetirizine142
Levothis compound Analogue7

This table illustrates the significant decrease in the duration of receptor binding when the carboxylic acid group of levocetirizine is esterified to a methyl ester.

Analytical Method Development and Validation for Research Applications

Development of Stability-Indicating Analytical Methods

Stability-indicating methods are essential for accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The development of such methods for Cetirizine (B192768) and its related compounds, including Cetirizine Methyl Ester, is a key focus in pharmaceutical analysis.

Chromatographic (HPLC, UPLC) Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the impurity profiling of Cetirizine and its related substances.

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for analyzing this compound. A typical RP-HPLC method utilizes a C18 column. The mobile phase often consists of a gradient or isocratic mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like phosphate (B84403) buffer, with the pH adjusted to an acidic range (pH 3-5) to achieve optimal separation. For instance, one study reported successful baseline separation using a mobile phase of 0.1% trifluoroacetic acid in water (pH 2.5) and acetonitrile in a 70:30 v/v ratio. Another validated HPLC method for Cetirizine dihydrochloride (B599025) used a Symmetry C18 column with a mobile phase of 50 mM KH2PO4 and acetonitrile (60:40 v/v, pH = 3.5). nih.gov The detection wavelength is commonly set at 230 nm, where Cetirizine and its impurities exhibit good UV absorbance. molnar-institute.comnih.gov

UPLC, with its smaller particle size columns, offers faster analysis times and improved resolution. A UPLC method was developed to separate Cetirizine from its impurities, including the methyl ester, using an Acquity UPLC system with a Kinetex EVO C18 column (100 x 3.0 mm, 2.6 µm). molnar-institute.com The gradient elution involved a mobile phase of 0.05% perchloric acid solution and acetonitrile, with a flow rate of 0.5 mL/min and detection at 230 nm. molnar-institute.com This method demonstrated the capability to separate Cetirizine from a host of its known impurities. molnar-institute.comsemanticscholar.org

Hydrophilic Interaction Liquid Chromatography (HILIC) has also been explored for the analysis of Cetirizine impurities. An updated USP method for organic impurities in Cetirizine HCl tablets utilized an XBridge HILIC XP column (4.6 x 100 mm, 2.5 µm), which allowed for a significant reduction in analysis time from 15 minutes to 3 minutes. lcms.cz

Table 1: Example of HPLC Method Parameters for Cetirizine and Impurities

ParameterCondition
Instrument HPLC with UV Detector
Column C18, 5 µm particle size
Mobile Phase Acetonitrile : Buffer (e.g., Phosphate) : Sulfuric Acid
Flow Rate 1.0 mL/min
Detection 230 nm
Injection Volume 1.0 µL

This table presents a generalized set of parameters. Specific conditions may vary based on the exact method.

Mass Spectrometry-Based Methods for Identification of Unknowns

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of unknown impurities and degradation products. High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of unknown compounds, providing a crucial step in their identification. researchgate.net

In the context of Cetirizine, LC-MS/MS has been employed to identify degradation products formed under stress conditions. researchgate.netnih.gov For instance, in a study investigating the degradation of Cetirizine in a polyethylene (B3416737) glycol (PEG)-containing formulation, LC-MS/MS was used to analyze the degradation products formed across a pH range of 3 to 10. researchgate.netnih.gov The fragmentation patterns obtained from MS/MS spectra, combined with the accurate mass measurements from HRMS, allow for the confident identification of structures like Cetirizine N-oxide, a known degradation product. researchgate.netnih.gov

Validation of Analytical Methods for Specificity, Sensitivity, and Robustness

Analytical method validation is a regulatory requirement to ensure that a method is suitable for its intended purpose. The validation process assesses various parameters, including specificity, sensitivity (LOD and LOQ), and robustness. molnar-institute.com

Forced Degradation Studies to Demonstrate Specificity

Forced degradation, or stress testing, is a critical component of validation that demonstrates the stability-indicating nature of an analytical method. nih.gov By subjecting the drug substance to harsh conditions, such as acid and base hydrolysis, oxidation, heat, and light, potential degradation products are generated. nih.govasiapharmaceutics.info The analytical method must be able to separate the intact drug from these newly formed degradants, thus proving its specificity.

For Cetirizine, forced degradation studies have shown that it degrades under various stress conditions. nih.gov For example, under acidic hydrolysis (0.1 M HCl at 105°C), Cetirizine showed approximately 19% degradation, while under basic hydrolysis (0.1 M NaOH at 105°C), it degraded by about 15%. nih.gov Oxidative stress, using hydrogen peroxide, has also been shown to cause significant degradation. nih.govnih.gov The developed chromatographic methods were able to resolve the main Cetirizine peak from the peaks of the degradation products, confirming the specificity of the assays. nih.gov

Table 2: Summary of Forced Degradation Conditions for Cetirizine

Stress ConditionReagent/ConditionObserved Degradation
Acid Hydrolysis 0.1 M HCl, 105°C~19%
Base Hydrolysis 0.1 M NaOH, 105°C~15%
Oxidative 30% H₂O₂Significant degradation
Thermal 105°C~3%
Photolytic (UV Light) UV exposure~9%

Data compiled from published research. nih.gov The extent of degradation can vary based on the duration and specific conditions of the study.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov These are typically determined by injecting a series of diluted solutions and are often calculated based on the signal-to-noise ratio (S/N), with a common ratio being 3:1 for LOD and 10:1 for LOQ. d-nb.info

For a validated HPLC method for Cetirizine dihydrochloride, the LOD was found to be 0.2 µg/mL, and the LOQ was 1 µg/mL. nih.gov In another highly sensitive RP-HPLC method for the simultaneous determination of Cetirizine and other compounds, the LOD and LOQ were in the nanogram per milliliter (ng/mL) range, specifically 0.1 to 0.8 ng/mL for LOD and 0.3 to 2.7 ng/mL for LOQ. nih.gov

Table 3: Example of LOD and LOQ Values for Cetirizine Analytical Methods

MethodAnalyteLODLOQ
HPLCCetirizine Dihydrochloride0.2 µg/mL1 µg/mL
RP-HPLCCetirizine HCl0.1 - 0.8 ng/mL0.3 - 2.7 ng/mL

These values are method-dependent and illustrate the range of sensitivities achievable.

Reference Standard Characterization and Qualification

This compound is available as a reference standard for use in analytical method development, validation, and quality control applications. synzeal.comclearsynth.comaxios-research.com These reference standards are supplied with a comprehensive Certificate of Analysis (COA) that includes detailed characterization data to ensure their identity, purity, and quality, in accordance with regulatory guidelines. synzeal.comclearsynth.com The characterization often involves techniques such as NMR spectroscopy and mass spectrometry to confirm the structure. The availability of a well-characterized reference standard is fundamental for the accurate quantification of this compound as an impurity in Cetirizine drug substance and product. synzeal.comaxios-research.com

The development and validation of analytical methods are paramount for the accurate quantification and characterization of this compound, particularly in the context of impurity profiling in cetirizine drug products. clearsynth.comcleanchemlab.com High-Performance Liquid Chromatography (HPLC) stands out as the predominant technique for this purpose.

A variety of HPLC methods have been developed, often employing reverse-phase columns. For instance, a stability-indicating RP-HPLC method was developed to separate cetirizine from its degradation products, including potential esters. Key parameters in method development include the choice of the stationary phase, mobile phase composition, flow rate, and detector wavelength. A common approach involves using a C18 column with a gradient mixture of a phosphate buffer and an organic solvent like methanol (B129727) or acetonitrile. researchgate.net For example, one method utilized a ZodiacSIL 120-C-C18 AQ column with a gradient of a phosphate buffer (pH 7.0) and methanol at a flow rate of 0.9 mL/minute, with detection at 230 nm. researchgate.net

Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose. researchgate.netwisdomlib.org Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). molnar-institute.comnih.gov

Table 1: Example of HPLC Method Parameters for this compound Analysis

ParameterConditionReference
Column ZodiacSIL 120-C-C18 AQ, 150 × 4.6 mm, 3 µm researchgate.net
Mobile Phase A 0.01 M Phosphate Buffer (pH 7.0):Methanol (80:20 v/v) researchgate.net
Mobile Phase B 0.01 M Phosphate Buffer (pH 7.0):Methanol (20:80 v/v) researchgate.net
Gradient Program T/%B: 0/70, 15/70, 20/85, 22/100, 25/100, 26/70, 32/70 researchgate.net
Flow Rate 0.9 mL/minute researchgate.net
Detection UV at 230 nm researchgate.net

The specificity of the method ensures that the peak for this compound is well-resolved from other potential impurities and the active pharmaceutical ingredient (API). Linearity is established by analyzing a series of solutions of known concentrations and demonstrating a direct proportional relationship between concentration and detector response. Accuracy is determined by recovery studies, with acceptable recovery typically falling within 98-102%. Precision is assessed by analyzing multiple preparations of a homogenous sample, with the relative standard deviation (RSD) being a key indicator. The LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Impurity Control Strategies in Research Synthesis

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. This compound is considered a process-related impurity in the synthesis of cetirizine. Its formation can occur during the esterification step of the synthesis.

Several synthetic routes to cetirizine have been explored, and the choice of route can significantly impact the impurity profile. researchgate.net One common pathway involves the alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with methyl 2-(2-chloroethoxy)acetate to form this compound, which is then hydrolyzed to yield cetirizine. researchgate.net

Strategies to control the level of this compound include:

Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, reaction time, and the stoichiometry of reactants during the esterification and subsequent hydrolysis steps can minimize the formation of the ester impurity and ensure its complete conversion to the final product.

Purification Techniques: Implementing effective purification methods, such as crystallization or chromatography, is crucial for removing any unreacted this compound from the final API.

In-process Controls: Monitoring the progress of the reaction through in-process analytical testing allows for adjustments to be made in real-time to ensure the impurity is kept below the specified limits.

Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established strict limits for impurities in drug substances. For cetirizine, the level of specified and unspecified impurities is tightly controlled.

Table 2: Common Process-Related Impurities in Cetirizine Synthesis

Impurity NameSource
This compound Intermediate in synthesis, incomplete hydrolysis
1-[(4-chlorophenyl)(phenyl)-methyl]piperazineStarting material
4-chlorobenzhydrolDegradation product or starting material impurity
4-chlorobenzophenoneOxidation product
Cetirizine N-OxideOxidation product

Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. dokumen.pub When applied to analytical method development, QbD helps to create robust and reliable methods that are well-understood and less prone to failure. nih.govsepscience.com

The QbD process for developing an analytical method for this compound would involve the following key steps:

Define the Analytical Target Profile (ATP): The first step is to define the goals of the method. dokumen.pub For an impurity method, the ATP would specify the required accuracy, precision, linearity, range, and sensitivity (LOD/LOQ) needed to reliably quantify this compound at its specified limit. sepscience.com

Identify Critical Method Attributes (CMAs) and Critical Process Parameters (CPPs): CMAs are the properties of the method that must be controlled to ensure the desired quality, such as resolution, peak tailing, and analysis time. CPPs are the method parameters that can affect the CMAs, including mobile phase composition (e.g., pH, organic solvent ratio), column temperature, and flow rate. sepscience.com

Conduct a Risk Assessment: A risk assessment, often using tools like a fishbone (Ishikawa) diagram or Failure Mode and Effects Analysis (FMEA), is performed to identify and rank the parameters that are most likely to impact the method's performance. dokumen.pubsepscience.com For an HPLC method, factors like mobile phase pH and column temperature are often identified as high-risk variables.

Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically investigate the effects of the identified critical parameters on the method's performance. brjac.com.br By varying multiple factors simultaneously, DoE allows for the identification of optimal method conditions and the understanding of interactions between variables. nih.gov

Establish a Method Design Space (MDS): The knowledge gained from the DoE is used to define a design space, which is the multidimensional combination and interaction of input variables (e.g., material attributes and process parameters) that have been demonstrated to provide assurance of quality. brjac.com.br Operating within the established MDS ensures the method will consistently meet its predefined objectives.

Develop a Control Strategy and Continuous Improvement: A control strategy is implemented to ensure the method remains in a state of control throughout its lifecycle. This includes system suitability tests and ongoing monitoring. The method can be continuously improved as more data and understanding are gained.

By applying QbD principles, the resulting analytical method for this compound is not only robust and reliable but also flexible, allowing for predefined adjustments within the design space without the need for re-validation.

Future Research Directions and Methodological Advancements for Cetirizine Methyl Ester

Exploration of Cetirizine (B192768) Methyl Ester as a Precursor for Novel Analog Synthesis

Cetirizine methyl ester serves as a valuable starting point for the synthesis of novel analogs with potentially enhanced therapeutic properties. Its chemical structure, featuring a reactive ester group, allows for various chemical modifications.

One promising avenue is the synthesis of a series of loratadine (B1675096) analogs that incorporate both H1 histamine (B1213489) receptor antagonist and 5-lipoxygenase (5-LO) inhibitory activities. researchgate.net This dual-action approach could offer a more comprehensive treatment for allergic conditions. Research in this area has led to the creation of compounds that are orally active in animal models. researchgate.net

Furthermore, the synthesis of N-substituted desloratadine (B1670295) analogs has yielded compounds with significant antihistamine activity, with some exhibiting lower sedative and anticholinergic side effects compared to the parent drug. researchgate.net The exploration of enantioselective synthesis has also been a key focus, aiming to produce specific stereoisomers with improved efficacy and reduced side effects. researchgate.net

Future studies are expected to continue focusing on improving the efficiency of these synthetic routes and exploring new pathways to enhance the therapeutic potential and safety of cetirizine-related compounds. researchgate.net

Advanced Spectroscopy and Microscopy for Detailed Solid-State Characterization

The physicochemical properties of active pharmaceutical ingredients (APIs) are heavily influenced by their solid-state forms. researchgate.net Therefore, detailed characterization of this compound's solid-state properties is crucial for its development and application. Advanced analytical techniques are pivotal in this endeavor.

Spectroscopic Methods:

Raman Spectroscopy: This non-invasive and non-destructive technique can be used to characterize the vibrational bands of cetirizine and its derivatives. pace.edu Theoretical calculations using Density Functional Theory (DFT) can complement experimental data, providing insights into the molecular structure and functional groups. pace.edu For instance, the ether functional group and aromatic rings in cetirizine give rise to characteristic Raman peaks. pace.edu

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is another valuable tool for identifying functional groups and studying intermolecular interactions. researchgate.net The spectra of cetirizine hydrochloride show prominent peaks corresponding to O-H, N-H, C=C, and C-N stretching, confirming the presence of expected functional groups. researchgate.net

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy: SSNMR is a high-resolution technique for characterizing the atomic-level structure and dynamics of pharmaceutical solids. researchgate.net Quantitative SSNMR (qSSNMR) is particularly useful for precisely quantifying different solid forms and can detect trace amounts of phase changes, which is critical for formulation development and quality control. researchgate.net

Microscopy and Other Techniques:

Scanning Electron Microscopy (SEM): SEM is employed to examine the surface morphology of drug particles and granules, providing information on their size and shape. nih.gov

Powder X-ray Diffraction (PXRD): PXRD is essential for identifying the crystalline or amorphous nature of a compound. The diffractogram of pure cetirizine reveals a highly crystalline structure with distinct diffraction peaks at specific 2θ values. nih.gov

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of a substance, such as melting point and phase transitions. The DSC thermogram of cetirizine dihydrochloride (B599025) exhibits a characteristic endo-endo pattern. google.com

TechniqueInformation ProvidedApplication for this compound
Raman Spectroscopy Vibrational modes, functional groupsCharacterization of molecular structure
FTIR Spectroscopy Functional groups, intermolecular interactionsIdentification and purity assessment
Solid-State NMR Atomic-level structure, dynamics, quantification of formsDetailed solid-state characterization, quality control
Scanning Electron Microscopy Surface morphology, particle size and shapeAnalysis of powder and granule properties
Powder X-ray Diffraction Crystalline vs. amorphous nature, polymorphismIdentification of solid-state forms
Differential Scanning Calorimetry Thermal properties, phase transitionsDetermination of melting point and purity

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this compound

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the drug discovery process by overcoming the limitations of traditional methods, which are often costly and time-consuming. nih.govaccscience.com These technologies can significantly accelerate the identification of new drug candidates and optimize their properties.

Target Identification: Identifying druggable proteins or genes involved in pathological conditions. accscience.com

De Novo Drug Design: Generative models like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) can create novel drug-like compounds with desired properties from scratch. nih.govmdpi.com

Lead Optimization: Assisting scientists in refining the chemical structure of a lead compound to improve its efficacy and safety profile. accscience.com

Drug Repurposing: Uncovering new therapeutic applications for existing drugs. nih.gov

Advanced ML algorithms can enhance the prediction of a drug's efficacy, toxicity, and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov In the context of this compound, AI and ML could be employed to design novel analogs with improved selectivity, reduced side effects, and optimized pharmacokinetic profiles. For instance, predictive models could be built to screen virtual libraries of cetirizine derivatives for their potential antihistaminic activity and off-target effects.

Application of Microfluidics and Continuous Flow Chemistry in Synthesis Research

Continuous flow chemistry and microfluidics offer significant advantages over traditional batch processing in chemical synthesis, including improved safety, efficiency, and scalability. rsc.org These technologies are increasingly being applied to the synthesis of active pharmaceutical ingredients (APIs).

Continuous Flow Chemistry: In a continuous-flow system, reactants are pumped through a series of reactor coils or microreactors where the reaction takes place. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. rsc.org The modular nature of these systems allows for multi-step syntheses to be performed in a single, continuous sequence, which can significantly streamline the production of complex molecules. rsc.org This approach has been successfully used to synthesize APIs like cinnarizine (B98889) and cyclizine (B1669395). researchgate.net

Microfluidics: Microfluidic devices manipulate small volumes of fluids in channels with dimensions on the micrometer scale. mdpi.com This technology enables the rapid synthesis and screening of compounds, consuming only minute quantities of reagents. mdpi.comnih.gov The laminar flow characteristic of microfluidics allows for precise control over mixing and reaction conditions. mdpi.com Microfluidics can be used to synthesize various biomaterials, including particles and fibers with controlled morphology and composition. mdpi.com For this compound, microfluidics could be used for high-throughput synthesis of analogs and for the development of novel drug delivery systems.

TechnologyKey AdvantagesPotential Application for this compound
Continuous Flow Chemistry Improved safety, higher yields, scalability, multi-step synthesisEfficient and scalable synthesis of this compound and its analogs
Microfluidics High-throughput screening, low reagent consumption, precise controlRapid synthesis of analog libraries, development of novel formulations

Development of High-Throughput Screening Methods for Chemical Stability

Ensuring the chemical stability of a drug substance is a critical aspect of pharmaceutical development. High-throughput screening (HTS) methods can significantly accelerate the evaluation of a compound's stability under various conditions.

A fast, economic, and sensitive chemiluminescence (CL) method has been developed for the analysis of cetirizine hydrochloride in pharmaceutical formulations and biological fluids. nih.gov This method, which utilizes a two-chip device, can analyze up to 180 samples per hour. nih.gov Such HTS methods are invaluable for performing stability studies, as they allow for the rapid assessment of degradation under different storage conditions.

Stability studies are typically conducted under long-term (e.g., 30°C ± 2°C and 65% ± 5% RH) and accelerated (e.g., 40°C ± 2°C and 75% ± 5% RH) conditions. asiapharmaceutics.info HTS methods can be integrated into these studies to quickly identify potential stability issues and to compare the stability of different formulations. For example, studies have shown that cetirizine is more stable in a solid tablet dosage form compared to a liquid syrup formulation. asiapharmaceutics.info

Investigating the Role of this compound in Non-Pharmacological Applications (e.g., Material Science)

While the primary focus of research on cetirizine and its derivatives has been pharmacological, there is potential for exploring non-pharmacological applications, particularly in the field of material science. The unique chemical structure of this compound, with its combination of aromatic rings, a piperazine (B1678402) core, and an ester group, could impart interesting properties to materials.

For example, the incorporation of such molecules into polymers could modify their physical and chemical properties. The synthesis of functional biomaterials using techniques like microfluidics allows for the creation of materials with controlled structures and compositions. mdpi.com The principles used in drug formulation, such as the interaction between drugs and excipients to form esters, could be adapted for material science applications. researchgate.net While this area is largely unexplored for this compound, the broader trend of using biologically active molecules to create novel materials suggests it could be a fruitful area for future research.

Q & A

Basic: What analytical methods are commonly employed to detect and quantify Cetirizine Methyl Ester in pharmaceutical formulations?

Answer:
this compound (CME), a process-related impurity in Cetirizine synthesis, is typically analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) . Key parameters include:

  • Column selection : C18 columns with 5 µm particle size are standard for resolving polar impurities .
  • Mobile phase : A gradient or isocratic system combining acetonitrile and phosphate buffer (pH 3–5) optimizes separation. For example, a study achieved baseline separation using 0.1% trifluoroacetic acid in water (pH 2.5) and acetonitrile (70:30 v/v) .
  • Detection : UV absorption at 230–235 nm is optimal due to CME’s aromatic and ester functional groups .
  • Retention time : CME elutes at ~0.70 relative retention time compared to Cetirizine under validated conditions, with a relative response factor of 0.52 .
    Validation : Ensure linearity (R² > 0.990), precision (%RSD < 2%), and recovery (95–105%) per ICH guidelines .

Basic: What is the role of this compound in the synthesis of Cetirizine?

Answer:
CME serves as a critical intermediate in Cetirizine’s synthetic pathway. The process involves:

Alkylation : 4-Chlorobenzhydryl chloride reacts with piperazine to form the benzhydryl piperazine intermediate .

Esterification : The intermediate undergoes alkylation with methyl 2-(2-chloroethoxy)acetate, forming CME .

Hydrolysis : CME’s methyl ester group is hydrolyzed under basic conditions (e.g., NaOH) to yield Cetirizine’s carboxylic acid moiety .
Key considerations :

  • Reaction temperature (60–80°C) and solvent choice (e.g., DMF or THF) influence esterification efficiency.
  • Impurity profiles must be monitored, as residual CME ≥0.1% requires quantification per regulatory standards .

Advanced: How can experimental design methodologies optimize the synthesis of this compound?

Answer:
The Taguchi orthogonal array design is effective for optimizing multi-variable synthesis processes. For esterification reactions, critical parameters include:

  • Factors : Catalyst type (e.g., H₂SO₄ vs. NaOH), concentration (0.5–1.5 wt%), molar ratio (alcohol:oil = 1:6–1:12), and temperature (40–60°C) .
  • Optimization : A 3-level L9 orthogonal array reduces experimental runs while identifying dominant factors. For example, catalyst concentration contributed 77.6% to methyl ester yield in rapeseed studies, suggesting its prioritization .
  • Validation : Confirm optimal conditions via ANOVA, ensuring signal-to-noise (S/N) ratios >37 dB for robustness .
    Application to CME : Adapt this framework by substituting rapeseed oil with benzhydryl piperazine derivatives and tracking esterification efficiency via HPLC .

Advanced: What strategies resolve co-elution of this compound with structurally related impurities in chromatographic analysis?

Answer:
Co-elution challenges arise due to structural similarities (e.g., Cetirizine ethanol or deschloro derivatives). Mitigation strategies include:

  • pH adjustment : Mobile phase buffering at pH 2.5–3.0 enhances ionization differences, improving resolution .
  • Column chemistry : Use polar-embedded columns (e.g., ACE C18-AR) to exploit hydrophobic and π-π interactions .
  • Gradient elution : Stepwise increases in organic modifier (acetonitrile) from 30% to 50% over 20 minutes separate CME (RT ~12 min) from impurities like 3-chlorocetirizine (RT ~15 min) .
    Advanced detection : Couple HPLC with mass spectrometry (LC-MS) for definitive identification via fragmentation patterns (e.g., m/z 403 for CME) .

Advanced: How can researchers address contradictions in purity data for this compound across different analytical batches?

Answer:
Data discrepancies often stem from hydrolysis susceptibility or residual solvent interference . Methodological solutions include:

  • Stability studies : Assess CME degradation under varying pH (2–8) and temperature (25–40°C). Hydrolysis to Cetirizine occurs rapidly at pH >7, necessitating neutral storage conditions .
  • Headspace GC-MS : Detect volatile impurities (e.g., methanol) from incomplete esterification, which may skew purity assays .
  • Standardization : Use certified reference materials (CRMs) with ≥98% purity and validate against pharmacopeial standards (e.g., USP) .

Basic: What spectroscopic techniques confirm the structural identity of this compound?

Answer:

  • FT-IR : Peaks at 1735 cm⁻¹ (ester C=O stretch) and 1250 cm⁻¹ (C-O-C stretch) confirm the ester group .
  • NMR : ¹H NMR signals at δ 3.65 ppm (singlet, methyl ester) and δ 4.10 ppm (triplet, ethoxy group) validate the structure .
  • Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 403.2, with fragmentation ions at m/z 201 (benzhydryl moiety) and m/z 165 (piperazine-ethoxy fragment) .

Advanced: How do reaction kinetics influence the scalability of this compound synthesis?

Answer:
Scale-up challenges include mass transfer limitations and exothermicity . Key considerations:

  • Reactor design : Use continuous-flow microreactors for precise temperature control and reduced side reactions (e.g., di-ester formation) .
  • Kinetic modeling : Determine rate constants (k) for esterification under varying catalyst loads. For H₂SO₄-catalyzed reactions, pseudo-first-order kinetics typically apply, with activation energy (Ea) ~50 kJ/mol .
  • Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress in real time .

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